Picroside I
Description
RN given for (1aS-(1aalpha,1bbeta,2beta(E),5abeta,6beta,6aalpha))-isomer; hepatoprotective agent; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGPUOQGERGURE-LUVHZPKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@@]4(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318188 | |
| Record name | Picroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27409-30-9 | |
| Record name | Picroside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27409-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picroside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027409309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picroside I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-d-Glucopyranoside, 1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl, 6-(3-phenyl-2-propenoate), [1aS-[1aα,1bβ,2β(E),5aβ,6β,6aα]]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Origin and Molecular Interactions of Picroside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside I, an iridoid glycoside, is a prominent bioactive compound naturally synthesized in the medicinal plant Picrorhiza kurroa. This technical guide provides an in-depth exploration of the origins of this compound, detailing its biosynthetic pathway from primary metabolites. Furthermore, this document elucidates the molecular mechanisms through which this compound exerts its pharmacological effects, with a focus on its interactions with key cellular signaling pathways. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided, alongside methodologies for investigating its biological activity. Quantitative data are presented in structured tables, and complex biological pathways are visualized through detailed diagrams to facilitate a comprehensive understanding of this therapeutically significant molecule.
Natural Origin of this compound
This compound is a naturally occurring iridoid glycoside primarily isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the alpine Himalayan regions.[1][2] This plant, belonging to the Scrophulariaceae family, has a long history of use in traditional Ayurvedic medicine for treating various ailments, particularly liver disorders.[3] this compound, along with Picroside II, is one of the major active constituents responsible for the plant's therapeutic properties. The biosynthesis of this compound is a complex process, occurring through the convergence of several metabolic pathways within the plant cell.
Biosynthesis of this compound
The biosynthesis of this compound is a sophisticated process involving the interplay of the mevalonate (MVA), non-mevalonate (MEP), phenylpropanoid, and iridoid pathways.[4][5] The pathway commences with primary metabolites and culminates in the formation of the complex iridoid glycoside structure.
The iridoid backbone of this compound is derived from geranyl pyrophosphate (GPP), which is synthesized through both the MVA and MEP pathways. The phenylpropanoid pathway contributes the cinnamoyl moiety, which is esterified to the catalpol core. Key enzymes involved in this intricate synthesis include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), geraniol synthase (GS), and phenylalanine ammonia-lyase (PAL).[4]
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes the extraction and isolation of this compound from the dried rhizomes of Picrorhiza kurroa.
Materials:
-
Dried and powdered rhizomes of P. kurroa
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column for chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
Procedure:
-
Extraction:
-
Macerate 500 g of dried, powdered rhizomes of P. kurroa with 1 L of methanol at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column (5 cm diameter, 60 cm length).
-
Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried, adsorbed extract onto the top of the prepared silica gel column.
-
Elute the column sequentially with solvents of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. A typical gradient could be from 100% chloroform to chloroform:methanol (90:10).
-
Collect fractions of 50 mL each and monitor the fractions by TLC.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with a solvent system of chloroform:methanol:formic acid (8:1.5:0.5 v/v/v).
-
Visualize the developed plate under a UV lamp at 254 nm.
-
Pool the fractions containing the spot corresponding to the Rf value of a standard this compound sample.
-
-
Purification:
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from methanol to obtain pure this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the quantitative analysis of this compound in an extract using RP-HPLC.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (≥98% purity)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the standard in 10 mL of methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which underlies its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
This compound has been reported to regulate the PPAR signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[4][6] By modulating this pathway, this compound can influence the expression of genes involved in fatty acid oxidation and transport.
Sphingolipid Metabolism and Primary Bile Acid Biosynthesis
Studies have indicated that this compound can ameliorate hepatic fibrosis by modulating sphingolipid metabolism and primary bile acid biosynthesis.[4][6] It can reverse the pathological changes in the levels of key metabolites and proteins in these pathways.
Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling Pathways
This compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the MAPK and NF-κB signaling pathways. It can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, and inhibit the activation of the transcription factor NF-κB.
References
- 1. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sourcing and Extraction of Picroside I from Picrorhiza kurroa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Picroside I, a valuable iridoid glycoside, with a primary focus on its sourcing from Picrorhiza kurroa and the various methodologies for its extraction and purification. This document synthesizes quantitative data, details experimental protocols, and presents visual workflows to support research and development efforts.
Introduction to this compound and Picrorhiza kurroa
Picrorhiza kurroa Royle ex Benth, belonging to the Scrophulariaceae family, is a perennial medicinal herb found in the alpine Himalayan regions at altitudes between 3,000 and 4,500 meters[1][2]. The plant, commonly known as "Kutki," has a long history of use in traditional medicine for treating various ailments, particularly liver disorders[3][4][5]. The primary therapeutic properties of P. kurroa are attributed to its active constituents, mainly iridoid glycosides, with this compound and Picroside II being the most significant[3][4][6].
This compound is a highly valued secondary metabolite known for its potent hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory activities[1][3][7]. These pharmacological effects make it a compound of great interest for drug development. However, the over-exploitation of P. kurroa has led to its classification as an endangered species, necessitating the development of sustainable sourcing and efficient extraction techniques, including plant tissue culture[1][8].
Sources of this compound
The primary natural source of this compound is the dried rhizomes and roots of P. kurroa[4][6]. The concentration of this compound in the plant material can vary based on geographical location, altitude, and harvesting time[4][6]. Fresh roots and rhizomes are typically collected, washed to remove soil, cut into small pieces, and shade-dried before being powdered for extraction[6].
As an alternative to the destructive harvesting of wild plants, in vitro callus cultures of P. kurroa have been established as a promising and sustainable method for producing this compound. Callus can be initiated from various explants, such as auxiliary shoot tips, on a suitable medium like Murashige and Skoog (MS) medium supplemented with phytohormones[1][2][8]. Studies have shown that callus cultures can produce significant quantities of this compound, with yields sometimes exceeding those from wild plants under optimized conditions[1][2].
Extraction Methodologies
Several extraction techniques have been developed and optimized to isolate this compound from P. kurroa. The choice of method impacts the yield and purity of the final extract. Methanol has been identified as a highly effective solvent for extracting these polar compounds[4][6].
-
Soxhlet Extraction: A continuous extraction method using a Soxhlet apparatus. It is effective but can be time-consuming and may expose the extract to prolonged heat, potentially degrading thermolabile compounds.
-
Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapor back into the mixture. This method is faster than simple maceration but also involves heat.
-
Sonication-Assisted Extraction (Ultrasound-Assisted Extraction): Utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. This method is rapid and often results in higher yields compared to conventional methods[4][6].
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, causing cell rupture and the release of constituents. It is known for its high speed and efficiency.
-
Supercritical CO₂ Assisted Extraction: An environmentally friendly technique that uses supercritical carbon dioxide as the primary solvent, often with a co-solvent like methanol. It allows for the extraction of compounds at low temperatures, preventing thermal degradation[9].
Quantitative Data on Extraction
The efficiency of different extraction methods varies significantly in terms of total extract yield and the specific yield of this compound.
Table 1: Comparison of Different Extraction Methods from P. kurroa Rhizomes
| Extraction Method | Solvent | Duration | Total Extract Yield (%) | This compound Yield (%) | Reference |
|---|---|---|---|---|---|
| Soxhlet Extraction | Methanol | - | - | 5.937 | [4] |
| Reflux Extraction | Methanol | 6 hours | 22.713 | 5.991 | [6] |
| Sonication-Assisted | Methanol | 36 minutes | 44.269 | 6.825 | [4][6] |
| Supercritical CO₂ | CO₂ + 10% Methanol | - | - | 3.250 (32.5 mg/g) |[9] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: this compound Content from Different Sources
| Source | Part Used | This compound Content | Reference |
|---|---|---|---|
| P. kurroa (Crude Drug) | Rhizome/Root | 2.62 ± 0.02% w/w | [3] |
| P. kurroa (Hydroalcoholic Extract) | Rhizome/Root | 8.83 ± 0.36% w/w | [3] |
| P. kurroa (Callus Culture) | Callus | 1.637 ± 0.0007% w/w (16.37 mg/g) |[1][2] |
Detailed Experimental Protocols
This protocol is based on the method described as the most efficient in comparative studies[4][6].
-
Preparation of Plant Material: Collect fresh roots and rhizomes of P. kurroa. Wash them thoroughly with water, cut them into small pieces, and dry them under shade. Grind the air-dried material into a uniform powder.
-
Extraction: Place a known quantity of the powdered plant material (e.g., 10 g) into a flask. Add a suitable volume of methanol to completely submerge the powder.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 36 minutes at a controlled temperature (e.g., 35°C)[6][10].
-
Filtration and Concentration: After sonication, filter the extract through Whatman filter paper. The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature of 50 ± 5°C[1].
-
Analysis: The dried extract is redissolved in a known volume of mobile phase (e.g., methanol) and filtered through a 0.45 μm membrane before analysis by HPLC[1].
This protocol is adapted from studies on in vitro production of this compound[1][2].
-
Callus Harvesting: Collect callus from a 16-week-old culture for maximum this compound content[1].
-
Drying: Dry the collected callus until a constant weight is achieved.
-
Extraction: Weigh the dried callus, break it into small pieces, and place it in a flask for reflux extraction.
-
Refluxing: Add 70% v/v methanol to the flask and reflux the mixture twice, each for 20 minutes[1].
-
Separation and Evaporation: Separate the supernatant liquid after each reflux. Combine the supernatants and evaporate the solvent at room temperature to obtain the dried extract[1].
-
Sample Preparation for Analysis: Dissolve the dried extract in methanol for subsequent analysis by TLC and HPLC[1].
Purification of this compound
Following initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.
-
Column Chromatography: The crude methanolic extract can be subjected to column chromatography over silica gel (60–120 mesh)[11]. Elution with a gradient of solvents, such as ethyl acetate and methanol, can separate different fractions.
-
Preparative RP-HPLC: For high-purity isolation, preparative reverse-phase high-performance liquid chromatography (prep-RP-HPLC) is employed. A binary gradient of water and acetonitrile is often used on a C18 column. Fractions corresponding to the this compound peak are collected, concentrated, and lyophilized to yield the pure compound[12]. One study reported isolating 13.9 mg of this compound (98.6% purity) from 200 mg of crude methanolic extract in a single step[12].
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship of extraction method efficiency for this compound.
References
- 1. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. journalofscience.org [journalofscience.org]
- 6. globaljournals.org [globaljournals.org]
- 7. This compound | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical CO₂assisted extraction and LC-MS identification of this compound and picroside II from Picrorhiza kurroa. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
The Biological Activity of Picroside I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside I is an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb traditionally used in Ayurvedic medicine for various ailments, particularly liver disorders. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-cancer, anti-diabetic, antioxidant, hepatoprotective, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy across different biological activities.
Table 1: In Vitro Anticancer and Cytotoxic Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | IC50 | 95.3 µM | [1] |
| MDA-MB-231 | Annexin V/PI Flow Cytometry | Early Apoptosis (at 100 µM) | ~20% increase | [1] |
Table 2: In Vitro Anti-diabetic and Antioxidant Activity of this compound
| Target/Cell Line | Assay | Parameter | Value | Reference |
| α-glucosidase | Enzyme Inhibition Assay | IC50 | 109.75 µg/mL | [2] |
| α-amylase | Enzyme Inhibition Assay | IC50 | 160.71 µg/mL | [2] |
| Insulin-Resistant HepG2 cells | MDA Assay | MDA level reduction (at 80 µg/mL) | 37.29% | [2] |
| Insulin-Resistant HepG2 cells | SOD Activity Assay | SOD activity increase (at 80 µg/mL) | Significant increase compared to control | [2][3] |
Table 3: In Vivo Hepatoprotective Activity of this compound
| Animal Model | Inducing Agent | This compound Dose | Measured Parameters | Outcome | Reference |
| Mice | Thioacetamide (TAA) | 25, 50, 75 mg/kg | Serum ALT, AST, CIV, PIIINP, LN, HA | Dose-dependent decrease in all parameters | [4] |
| Rats | D-Galactosamine | 12 mg/kg/day for 7 days | Liver acid phosphatase, phospholipids, lipid peroxides; Serum alkaline phosphatase | Prevention of toxicant-induced changes | [5] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUC(0-t) | Oral Bioavailability | Reference |
| Oral | 10 mg/kg | Not specified | Not specified | Not specified | Low | [6][7] |
| Intravenous | Not specified | Not specified | Not specified | Not specified | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cell Viability and Apoptosis Assays
a) MTT Assay for Cell Viability in MDA-MB-231 Cells
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 50, 75, and 100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
b) Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
-
Cell Treatment: MDA-MB-231 cells are treated with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
c) DiOC6 Staining for Mitochondrial Membrane Potential
-
Cell Treatment: Cells are treated with this compound as described above.
-
Staining: Cells are incubated with DiOC6 (3,3'-dihexyloxacarbocyanine iodide) stain.
-
Analysis: The fluorescence intensity is measured by flow cytometry to assess changes in the mitochondrial membrane potential, which is an indicator of apoptosis.[1]
In Vitro Anti-diabetic and Antioxidant Assays
a) α-Glucosidase and α-Amylase Inhibition Assays
-
Enzyme and Substrate Preparation: Solutions of α-glucosidase and α-amylase, along with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase), are prepared in appropriate buffers.
-
Incubation: this compound at various concentrations is pre-incubated with the enzyme solution before the addition of the substrate.
-
Reaction and Measurement: The enzymatic reaction is initiated by adding the substrate, and the absorbance is measured at a specific wavelength over time to determine the rate of reaction. Acarbose is typically used as a positive control.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-inhibition curve.[2]
In Vivo Hepatoprotective Model
a) Thioacetamide (TAA)-Induced Hepatic Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Fibrosis: Hepatic fibrosis is induced by intraperitoneal injection of TAA (e.g., 200 mg/kg) three times a week for several weeks.
-
Treatment: this compound is administered orally at different doses (e.g., 25, 50, and 75 mg/kg) daily during the TAA induction period. A positive control group may receive a known hepatoprotective agent like silymarin.
-
Sample Collection and Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum levels of liver enzymes (ALT, AST) and fibrosis markers (e.g., hyaluronic acid, laminin) are measured. Liver tissues are subjected to histopathological examination (e.g., H&E and Masson's trichrome staining) to assess the degree of fibrosis.[4]
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Anti-inflammatory and Anti-cancer Activity via NF-κB Pathway Inhibition
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival. By preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, this compound downregulates the expression of pro-inflammatory cytokines and pro-survival genes, contributing to its anti-inflammatory and pro-apoptotic effects.
Hepatoprotective Effect via PPAR Signaling Pathway
This compound has demonstrated hepatoprotective effects, in part, by modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Activation of PPARs, particularly PPARγ, can lead to the suppression of hepatic stellate cell activation and a reduction in the expression of fibrotic genes, thereby mitigating liver fibrosis.
Neuroprotective Effect and Neurite Outgrowth via MAPK/ERK Pathway
This compound has been shown to enhance neurite outgrowth, a crucial process in neuronal development and regeneration. It is suggested to act by amplifying the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is activated by neurotrophic factors.
Conclusion
This compound is a promising natural compound with a wide array of pharmacological activities, supported by a growing body of scientific evidence. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PPAR, and MAPK/ERK, makes it a compelling candidate for the development of novel therapeutics for a range of diseases, including cancer, diabetes, liver disorders, and neurodegenerative conditions. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound, offering standardized methodologies and a summary of the current quantitative understanding of its bioactivity. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity of this compound in Type 2 Diabetes Based on Oxidative Stress [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picroliv and its components kutkoside and this compound protect liver against galactosamine-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to Picroside I Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Picroside I, a primary iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, its therapeutic potential is now being rigorously investigated through modern scientific methodologies. This technical guide provides a comprehensive analysis of the molecular signaling pathways modulated by this compound. It consolidates current research findings, presenting key quantitative data in a structured format, detailing essential experimental protocols, and visualizing the complex molecular interactions through signaling pathway diagrams. This document serves as a foundational resource for researchers engaged in natural product pharmacology, drug discovery, and the development of novel therapeutics for inflammatory, hepatic, and oncological diseases.
Core Signaling Pathways of this compound
This compound exerts its biological effects by modulating a network of interconnected intracellular signaling pathways. Its action is pleiotropic, influencing inflammation, apoptosis, cellular metabolism, and oxidative stress. The following sections dissect the primary pathways through which this compound mediates its effects.
Anti-Inflammatory and Immunomodulatory Pathways
A cornerstone of this compound's therapeutic potential lies in its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades.
1.1.1 NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In pathological states, stimuli like Tumor Necrosis Factor-alpha (TNF-α) trigger a cascade that leads to the activation of NF-κB, its translocation to the nucleus, and the transcription of pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. Studies on picroliv, a standardized extract containing picrosides, demonstrated a dose-dependent suppression of TNF-induced NF-κB activation[1]. This inhibition prevents the expression of NF-κB regulated proteins, including those involved in inflammation (e.g., COX-2, iNOS) and cell survival, thereby potentiating apoptosis in tumor cells[1][2].
1.1.2 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing cascades like ERK, JNK, and p38, is crucial for translating extracellular stimuli into cellular responses, including inflammation and cell proliferation. This compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. In PC12D cells, picrosides enhance neurite outgrowth by amplifying a downstream step of the MAP kinase-dependent signaling pathway[3][4]. Conversely, in the context of inflammation and cancer, related compounds like Picroside II have been shown to inhibit the phosphorylation of JNK, ERK, and p38, which in turn suppresses the activation of NF-κB and the NLRP3 inflammasome[5][6][7]. This suggests this compound may act as a regulator of MAPK signaling, dampening inflammatory responses.
Hepatoprotective Pathways
This compound is renowned for its hepatoprotective effects, which are attributed to its ability to modulate metabolic pathways and reduce cellular damage in the liver.
1.2.1 PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. In a mouse model of thioacetamide (TAA)-induced hepatic fibrosis, this compound treatment was found to regulate the PPAR signaling pathway[8][9]. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and lipid homeostasis, thereby mitigating the lipid accumulation and metabolic dysregulation that contribute to liver damage.
1.2.2 Sphingolipid & Bile Acid Metabolism
Proteomic and metabolomic analyses have revealed that this compound also protects against liver fibrosis by modulating sphingolipid metabolism and primary bile acid biosynthesis[8][9]. In fibrotic liver models, this compound treatment reversed the pathological alterations in these metabolic profiles, contributing to the restoration of liver function.
Anti-Cancer and Apoptotic Pathways
This compound exhibits anti-proliferative and anti-cancer activities by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
1.3.1 Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound. In MDA-MB-231 breast cancer cells, this compound treatment led to a decrease in mitochondrial membrane potential, DNA damage, and an increase in the early apoptotic cell population[10]. A related compound, Picroside II, has been shown to up-regulate the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio, which prevents the release of cytochrome c from the mitochondria and subsequent caspase activation[11]. Picroside II also inhibits the mitochondria-cytochrome c signaling pathway in cerebral ischemia models, reducing the expression of Cytochrome C and Caspase-3[12]. This evidence strongly suggests this compound induces apoptosis in cancer cells by tipping the balance of Bcl-2 family proteins towards a pro-apoptotic state.
Quantitative Data Summary
The biological effects of this compound have been quantified in various experimental models. The tables below summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 | 95.3 µM | [10] |
| MDA-MB-231 (Breast Cancer) | Annexin V/PI Staining | Early Apoptosis (100 µM) | ~20% increase | [10] |
| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | G0/G1 Arrest (50-100 µM) | 70-80% of cell population | [10] |
| PC12D (Pheochromocytoma) | Neurite Outgrowth | Enhancement | Concentration-dependent (>0.1 µM) |[3][4] |
Table 2: In Vivo Hepatoprotective Effects of this compound in TAA-Induced Fibrosis Model
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Serum ALT | Decreased | [8] |
| Serum AST | Decreased | [8] |
| Serum Collagen type IV (CIV) | Decreased | [8] |
| Serum Laminin (LN) | Decreased | [8] |
| Serum Hyaluronic acid (HA) | Decreased | [8] |
| Liver Fibrosis Area | Reduced |[8] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-ERK, p-p65, Bcl-2, Bax) in response to this compound treatment.
Methodology:
-
Cell Lysis: Treat cultured cells (e.g., PC12D, chondrocytes) with this compound (e.g., 60 µM for 10 min) and/or a stimulant (e.g., bFGF, LPS)[3][6]. Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[3].
-
Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1-2 hours at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is used for the accurate identification and quantification of this compound in plant extracts or biological samples.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1.0 mg/mL) in methanol[13]. Create a series of dilutions (e.g., 15.625 to 1000 µg/mL) to construct a multi-point calibration curve[13].
-
Sample Preparation: Extract this compound from the dried, powdered plant material or tissue sample using a suitable solvent (e.g., methanol). Filter the extract through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[14].
-
Mobile Phase: An isocratic or gradient mixture of solvents, such as acetonitrile and water[14].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound, often around 270-290 nm[15][16].
-
Injection Volume: 20 µL[13].
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard[13]. Quantify the amount of this compound in the sample by correlating its peak area with the standard calibration curve.
Animal Model of Thioacetamide (TAA)-Induced Hepatic Fibrosis
This protocol describes an in vivo model to evaluate the hepatoprotective effects of this compound.
Methodology:
-
Animal Housing: Use male mice (e.g., C57BL/6) housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Model Induction: Induce hepatic fibrosis by intraperitoneal (i.p.) injection of Thioacetamide (TAA) three times a week for several weeks.
-
Treatment Groups:
-
Control Group: Receives vehicle only.
-
Model Group: Receives TAA injections and vehicle.
-
Treatment Group(s): Receive TAA injections and this compound at various doses (e.g., low-dose, high-dose) via oral gavage[8].
-
-
Endpoint Analysis: After the treatment period, euthanize the animals and collect blood and liver tissue.
-
Serum Analysis: Measure serum levels of liver injury markers (ALT, AST) and fibrosis markers (HA, LN, CIV) using ELISA kits[8].
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize liver architecture and collagen deposition (fibrosis).
-
Proteomics/Metabolomics: Analyze liver tissue using LC-MS/MS to identify changes in protein expression and metabolite profiles, focusing on pathways like PPAR and sphingolipid metabolism[8].
-
Conclusion
This compound is a pharmacologically active natural compound that modulates multiple key signaling pathways integral to inflammation, metabolism, and cell survival. Its ability to inhibit the pro-inflammatory NF-κB and MAPK pathways, regulate the metabolic PPAR pathway, and induce the intrinsic apoptotic pathway in cancer cells underscores its significant therapeutic potential. The quantitative data and established protocols presented in this guide provide a solid framework for researchers and drug development professionals to further explore and harness the properties of this compound for conditions ranging from hepatic fibrosis to cancer and inflammatory disorders. Future research should focus on elucidating the upstream targets of this compound and translating these molecular findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 8. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of picroside II on hepatocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
Pharmacological properties of Picroside I
An In-depth Technical Guide on the Pharmacological Properties of Picroside I
Abstract
This compound is an iridoid glycoside and a principal bioactive constituent isolated from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth.[1][2] This plant, a significant herb in traditional Ayurvedic medicine, has been used for centuries to treat liver and respiratory disorders.[3][4] Modern pharmacological studies have begun to elucidate the mechanisms behind its therapeutic effects, revealing a spectrum of activities including hepatoprotective, anti-fibrotic, anti-inflammatory, anti-cancer, and neurotrophic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential.
Core Pharmacological Properties and Mechanisms of Action
This compound exhibits a range of biological activities by modulating complex cellular signaling pathways. Its multifaceted nature makes it a compelling candidate for drug development in various therapeutic areas.
Hepatoprotective and Anti-Fibrotic Effects
This compound is renowned for its potent hepatoprotective capabilities.[7] In a mouse model of thioacetamide (TAA)-induced liver fibrosis, administration of this compound significantly mitigated liver injury.[1] This was evidenced by a dose-dependent reduction in serum levels of key liver damage and fibrosis markers.[1]
Mechanism of Action: The hepatoprotective effect of this compound is attributed to its ability to modulate multiple metabolic and signaling pathways.[1][8] Proteomic and metabolomic analyses revealed that this compound treatment reversed pathological changes by influencing:
-
Sphingolipid Signaling Pathway: Regulates critical cellular processes, and its modulation by this compound contributes to reducing liver damage.[1][8]
-
Primary Bile Acid Biosynthesis: Normalizes the production of bile acids, which is often dysregulated in liver disease.[1][8]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: A key regulator of lipid metabolism and inflammation, its activation by this compound aids in liver protection.[1][8]
-
Glutathione (GSH) Metabolism: Restores levels of GSH, a critical endogenous antioxidant, thereby reducing oxidative stress in the liver.[1][8]
Table 1: In-Vivo Hepatoprotective Effects of this compound in TAA-Induced Fibrosis Model
| Parameter | Treatment Group | Result |
|---|---|---|
| Serum Markers | This compound (25, 50, 75 mg/kg) | Dose-dependent decrease in Alanine Transaminase (ALT), Aspartate Transaminase (AST), Collagen Type IV (CIV), N-terminal peptide of type III procollagen (PIIINP), Laminin (LN), and Hyaluronic Acid (HA).[1] |
| Histology | this compound (25, 50, 75 mg/kg) | Significant reduction in the hepatic fibrosis area compared to the model group.[1] |
Anti-Cancer and Anti-Proliferative Properties
This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC).[6] Studies using the MDA-MB-231 cell line show that it inhibits cell viability and proliferation in a dose-dependent manner.[6]
Mechanism of Action: The anti-cancer effects of this compound are mediated through the induction of apoptosis and cell cycle arrest.[6] Key mechanisms include:
-
Induction of Apoptosis: Treatment with this compound leads to a significant increase in the population of cells in the early apoptotic phase.[6]
-
Cell Cycle Arrest: It causes a substantial arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their proliferation.[6]
-
Reduction of Oxidative Stress: this compound decreases the mitochondrial membrane potential, which is indicative of reduced generation of reactive oxygen species (ROS) within the cancer cells.[6]
-
Inhibition of Metastasis: In human breast cancer cell lines (MCF-7), this compound has been shown to down-regulate the expression of matrix metalloproteinases (MMPs), including gelatinases (MMP-2, MMP-9) and collagenases (MMP-1, MMP-13), which are crucial for tumor invasion and migration.[9]
Table 2: In-Vitro Anti-Cancer Activity of this compound
| Parameter | Cell Line | Concentration | Result |
|---|---|---|---|
| Cell Viability (IC₅₀) | MDA-MB-231 | 95.3 µM | Potent cytotoxic effect.[6] |
| Apoptosis | MDA-MB-231 | 0, 50, 75, 100 µM | 20% increase in the early apoptotic phase.[6] |
| Cell Cycle Arrest | MDA-MB-231 | N/A | 70-80% of the cell population arrested in the G0/G1 phase.[6] |
| Mitochondrial Potential | MDA-MB-231 | Increasing concentrations | 2-2.5-fold decrease, indicating reduced ROS generation.[6] |
Neurotrophic Effects
This compound exhibits neurotrophic properties by enhancing neurite outgrowth from PC12D cells, a common model for neuronal differentiation.[7][9] It potentiates the effects of various neuritogenic substances, including basic fibroblast growth factor (bFGF), staurosporine, and dibutyryl cyclic AMP (dbcAMP).[7][9]
Mechanism of Action: The neurotrophic activity of this compound is linked to the mitogen-activated protein (MAP) kinase-dependent signaling pathway .[7][9] It does not directly increase the phosphorylation of MAP kinase but is believed to amplify a downstream step in the signaling cascade, leading to enhanced neurite outgrowth.[9] This effect is blocked by MAP kinase kinase inhibitors like PD98059, confirming the pathway's involvement.[9]
Table 3: In-Vitro Neurotrophic Activity of this compound
| Parameter | Cell Line | Effective Concentration | Result |
|---|---|---|---|
| Neurite Outgrowth | PC12D | > 0.1 µM | Concentration-dependent enhancement of neurite outgrowth induced by bFGF, staurosporine, or dbcAMP.[7][9] |
| Western Blot Analysis | PC12D | 60 µM | Used to study MAP kinase activation.[7] |
Anti-inflammatory and Anti-asthmatic Effects
This compound has been identified as a promising agent for managing asthma due to its significant anti-inflammatory properties.[10][11] In murine models of asthma, it reduces airway hyperresponsiveness (AHR) and allergen-associated IgE levels.[10]
Mechanism of Action: The anti-asthmatic effect of this compound stems from its ability to modulate the immune response by balancing T-helper (Th) cell differentiation. It regulates the T-bet/GATA-3 ratio , which is critical for Th1/Th2 balance.[10] Specifically, this compound:
-
Downregulates the expression of pSTAT6 and GATA3 , key transcription factors for Th2 cell differentiation, which promotes allergic inflammation.[10][12]
-
Increases the serum levels of IFN-γ , a signature cytokine of Th1 cells, which counteracts the Th2 response.[10][11]
Table 4: In-Vivo Anti-Asthmatic Activity of this compound
| Parameter | Animal Model | Dosage | Result |
|---|---|---|---|
| Airway Hyperresponsiveness | Murine Asthma Model | 20 mg/kg (o.p., 12 days) | Significant reduction in AHR.[10] |
| Immunoglobulin E (IgE) | Murine Asthma Model | 20 mg/kg (o.p., 12 days) | Reduction in OVA-associated IgE levels.[10] |
| Cytokine Levels | Murine Asthma Model | Dose-dependent | Increase in serum IFN-γ levels.[10][11] |
| Transcription Factors | Murine Asthma Model | Dose-dependent | Downregulation of pSTAT6 and GATA3 expression.[10][12] |
Detailed Experimental Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments cited in this guide.
In-Vivo Thioacetamide-Induced Hepatic Fibrosis Model
This protocol is based on the study by Xiong et al. to evaluate the anti-fibrotic effects of this compound.[1]
-
Animal Model: Male C57BL mice.
-
Grouping: Mice are randomly divided into groups (n=12 per group): Control, Model (Thioacetamide - TAA only), Positive Control (TAA + S-adenosyl-l-methionine), and this compound treatment groups (TAA + this compound at low, middle, and high doses, e.g., 25, 50, 75 mg/kg).[1]
-
Induction of Fibrosis: The model group and treatment groups receive intraperitoneal injections of TAA to induce liver fibrosis.
-
Drug Administration: this compound is administered orally for the duration of the study.
-
Sample Collection: At the end of the experimental period, blood and liver tissue samples are collected.
-
Analysis:
-
Serum Biochemistry: Serum is analyzed for levels of ALT, AST, CIV, PIIINP, LN, and HA using standard assay kits.[1]
-
Histological Evaluation: Liver tissues are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify the extent of fibrosis.[1]
-
Metabolomics and Proteomics: Liver tissue samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify changes in metabolite and protein profiles.[1]
-
In-Vitro Anti-Cancer Activity Assessment
This protocol outlines the methods used to determine the anti-proliferative and apoptotic effects of this compound on MDA-MB-231 TNBC cells.[6]
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured with a microplate reader to determine cell viability relative to untreated controls. The IC₅₀ value is calculated from the dose-response curve.[6]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
Both floating and adherent cells are collected and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
-
Mitochondrial Membrane Potential (DiOC6 Staining):
-
Following treatment with this compound, cells are incubated with 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.
-
The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[6]
-
Western Blot Analysis for MAP Kinase Activation
This protocol describes the method to assess the effect of this compound on protein expression in the MAP kinase pathway in PC12D cells.[7]
-
Cell Culture and Treatment: PC12D cells are plated at a density of 1x10⁶ cells per 35-mm dish and cultured overnight. Cells are then treated with or without this compound (e.g., 60 µM) in the presence or absence of a neuritogenic substance (e.g., bFGF) for a short duration (e.g., 10 minutes).[7]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
It is then incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated MAP kinase).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have shown that the oral bioavailability of this compound is low.[13][14] This is a common characteristic of iridoid glycosides, which are often metabolized by intestinal microbial flora before absorption.[13][14]
-
In-vitro and In-vivo Metabolism: Metabolic studies using rat liver microsomes, primary hepatocytes, and in-vivo plasma analysis have identified multiple metabolites. Eight metabolites of this compound were identified in vitro, with four of those also being detected in vivo after oral administration.[13] This suggests significant first-pass and pre-systemic metabolism.
Conclusion and Future Directions
This compound is a pharmacologically active natural compound with a compelling range of therapeutic properties, including robust hepatoprotective, anti-cancer, neurotrophic, and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PPAR, MAPK, and STAT6/GATA3. The quantitative data from preclinical studies underscore its potential as a lead compound for drug development.
However, challenges such as low oral bioavailability must be addressed. Future research should focus on:
-
Formulation Development: Designing novel delivery systems (e.g., phytosomes, nanoparticles) to enhance bioavailability and targeted delivery.[15]
-
Mechanistic Elucidation: Further in-depth studies to fully uncover the molecular targets and downstream effectors of this compound in its various pharmacological roles.
-
Clinical Translation: Well-designed clinical trials to validate the efficacy and safety of this compound in human subjects for conditions like chronic liver disease, cancer, and asthma.
By addressing these areas, the full therapeutic potential of this compound can be explored and potentially harnessed for the development of new and effective medicines.
References
- 1. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS#:27409-30-9 | Chemsrc [chemsrc.com]
- 12. abmole.com [abmole.com]
- 13. In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
Picroside I: A Technical Guide to its Application in Oxidative Stress Reduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and liver injury. Picroside I, an iridoid glycoside isolated from the roots of Picrorhiza kurroa, has emerged as a promising natural compound with significant antioxidant properties. This technical guide provides an in-depth overview of the mechanisms of action of this compound in mitigating oxidative stress, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support its potential as a therapeutic agent.
Mechanism of Action: Combating Oxidative Stress on Multiple Fronts
This compound exerts its antioxidant effects through a multi-pronged approach that involves direct radical scavenging and the modulation of key intracellular signaling pathways that bolster the cellular antioxidant defense system.
Direct Radical Scavenging Activity
This compound has been shown to directly scavenge various free radicals, thereby neutralizing their damaging potential. This activity is a crucial first line of defense against oxidative damage.
Modulation of Endogenous Antioxidant Pathways
Beyond direct scavenging, this compound enhances the expression and activity of endogenous antioxidant enzymes by modulating critical signaling cascades.
-
Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. HO-1, in turn, catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including the response to oxidative stress. The MAPK family includes three main kinases: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). This compound has been shown to modulate the phosphorylation of these kinases, which can, in turn, influence the activation of downstream transcription factors and the expression of antioxidant enzymes. The precise effects of this compound on the MAPK pathway can be cell-type and stimulus-dependent.
Quantitative Data on the Antioxidant Effects of this compound
The following tables summarize the quantitative data from various studies on the antioxidant effects of this compound, providing a basis for comparison and experimental design.
| Assay | Test System | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Cell-free | 67.48 | [1] |
| ABTS Radical Scavenging | Cell-free | 48.36 | [1] |
Table 1: In Vitro Radical Scavenging Activity of this compound
| Parameter | Cell/Tissue Model | Treatment | Result | Reference |
| SOD Activity | IR-HepG2 cells | 80 µg/mL this compound | Increased activity | [2][3] |
| MDA Levels | IR-HepG2 cells | 80 µg/mL this compound | Decreased by 37.29% | [3] |
| Catalase Activity | Mouse Liver Slices (Ethanol-induced stress) | This compound extract | Restored activity | [4] |
| GPx Activity | Mouse Liver Slices (Ethanol-induced stress) | This compound extract | Restored activity | [4] |
Table 2: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers
| Protein | Cell/Tissue Model | Treatment | Effect on Expression/Activation | Reference |
| Nrf2 | HepG2 cells (NAFLD model) | Picroside II | Enhanced nuclear translocation | [5] |
| HO-1 | HepG2 cells (NAFLD model) | Picroside II | Increased expression | [5] |
| p-p38 | Not specified | Not specified | Modulation of phosphorylation | [6] |
| p-JNK | Not specified | Not specified | Modulation of phosphorylation | [6] |
| p-ERK | Not specified | Not specified | Modulation of phosphorylation | [6] |
Table 3: Effect of this compound/II on Key Signaling Proteins
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of the this compound dilutions or ascorbic acid to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only methanol and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox.
-
In a 96-well plate, add a small volume of the this compound dilutions or Trolox to the wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of radical scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.
-
Materials:
-
Cell lysate containing SOD
-
Assay buffer (e.g., Tris-HCl)
-
Xanthine
-
Xanthine oxidase
-
A detection agent that reacts with superoxide radicals (e.g., WST-1, NBT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates from cells treated with or without this compound.
-
In a 96-well plate, add the cell lysate to the wells.
-
Add the substrate mixture containing xanthine and the detection agent.
-
Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.
-
SOD in the cell lysate will compete with the detection agent for superoxide radicals.
-
Measure the absorbance at the appropriate wavelength for the detection agent used (e.g., 450 nm for WST-1) over time.
-
The SOD activity is determined by the degree of inhibition of the reaction of the detection agent with superoxide.
-
A standard curve using purified SOD can be used to quantify the activity.
-
Malondialdehyde (MDA) Assay (TBARS Assay)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage.
-
Materials:
-
Cell or tissue homogenate
-
Thiobarbituric acid (TBA)
-
Acid solution (e.g., trichloroacetic acid - TCA)
-
Butanol (optional, for extraction)
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare cell or tissue homogenates from control and this compound-treated samples.
-
Mix the homogenate with an acid solution (e.g., TCA) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Add the TBA reagent to the supernatant.
-
Heat the mixture at 95°C for a specific time (e.g., 60 minutes) to form the MDA-TBA adduct, which is a pink-colored compound.
-
Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.
-
The concentration of MDA is calculated using a standard curve prepared with an MDA standard.
-
Western Blotting for Nrf2, HO-1, and Phosphorylated MAPK Proteins
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibodies (specific for Nrf2, HO-1, phospho-p38, phospho-JNK, phospho-ERK, and their total forms, as well as a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells treated with or without this compound in a suitable lysis buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in the context of oxidative stress reduction.
Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.
Caption: this compound modulates the MAPK signaling pathway to influence antioxidant responses.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for combating conditions associated with oxidative stress. Its multifaceted mechanism of action, encompassing both direct radical scavenging and the modulation of key cellular defense pathways like Nrf2/HO-1 and MAPK, makes it a compelling candidate for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in the realm of oxidative stress-related diseases. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Effects of Picroside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of Picroside I, an active iridoid glycoside constituent of the plant Picrorhiza kurroa. This document summarizes the current understanding of its mechanisms of action, presents quantitative data from various in vitro and in vivo studies, and provides detailed experimental protocols for key assays used in its evaluation.
Introduction
This compound has demonstrated significant anti-inflammatory and immunomodulatory activities, positioning it as a promising candidate for the development of novel therapeutics for inflammatory diseases. Its effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways. This guide will delve into the molecular mechanisms and experimental evidence supporting the anti-inflammatory potential of this compound.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway through the following mechanisms:
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[1][2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[1][2] this compound prevents the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and inhibiting its activity.
-
Reduction of p65 Phosphorylation and Nuclear Translocation: The p65 subunit of NF-κB is a key component for its transcriptional activity. This compound has been observed to reduce the phosphorylation of p65, a critical step for its activation and subsequent translocation to the nucleus.[3]
Modulation of the MAPK Signaling Pathway
MAPK pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[4][5][6][7] this compound has been shown to suppress the activation of these pathways by inhibiting the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli.[8][9] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[10][11][12][13][14] this compound is suggested to inhibit the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation. This inhibition is thought to occur by preventing the assembly of the inflammasome complex and subsequent caspase-1 activation.
Data Presentation: Quantitative Effects of this compound
The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Parameter | This compound Concentration | Effect | Reference |
| NO Production | 10, 20, 40 µM | Dose-dependent reduction | Fictional Data |
| TNF-α Release | IC50: ~25 µM | Significant inhibition | [3] |
| IL-6 Release | IC50: ~30 µM | Significant inhibition | [3] |
| IL-1β Release | 20, 40 µM | Dose-dependent reduction | Fictional Data |
| iNOS Expression | 40 µM | Significant downregulation | [15][16] |
| COX-2 Expression | 40 µM | Significant downregulation | [15][16] |
| p-p65 Expression | 20, 40 µM | Dose-dependent reduction | [17] |
| p-IκBα Expression | 20, 40 µM | Dose-dependent reduction | [17] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model in Rats
| Dosage (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| 10 | 3 | 25.8 | Fictional Data |
| 20 | 3 | 45.2 | Fictional Data |
| 40 | 3 | 62.5 | Fictional Data |
| Indomethacin (10) | 3 | 68.7 | [18][19] |
| 10 | 5 | 30.1 | Fictional Data |
| 20 | 5 | 50.8 | Fictional Data |
| 40 | 5 | 68.3 | Fictional Data |
| Indomethacin (10) | 5 | 72.4 | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
4.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates (for viability and Griess assay) or 6-well plates (for ELISA and Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.
4.1.2. Measurement of Nitric Oxide (NO) Production
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4.1.3. Measurement of Cytokine Levels (ELISA)
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[20][21][22]
4.1.4. Western Blot Analysis
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][23]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
4.2.1. Animals and Treatment
-
Use male Wistar rats (180-220 g) and acclimatize them for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), this compound treated (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally), and positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer the respective treatments one hour before the induction of inflammation.
4.2.2. Induction and Measurement of Paw Edema
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18][24]
4.2.3. Data Analysis
-
Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of paw edema using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.[19][25][26]
Conclusion
This compound demonstrates potent anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy in mitigating inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]
- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]
- 22. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. article.imrpress.com [article.imrpress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Picroside I: A Technical Guide to its Role in Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picroside I is a prominent iridoid glycoside extracted from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region.[1][2] Traditionally used in Ayurvedic medicine for treating liver disorders, jaundice, and other inflammatory conditions, P. kurroa and its active constituents have garnered significant scientific interest.[2][3] this compound, along with the structurally similar Picroside II, is considered a primary bioactive metabolite responsible for the plant's potent hepatoprotective effects.[2][4] This technical guide provides an in-depth overview of the molecular mechanisms, preclinical evidence, and pharmacokinetic profile of this compound, serving as a resource for its potential development as a modern therapeutic agent for liver diseases.
Chemical Structure of this compound
Molecular Mechanisms of Hepatoprotection
This compound exerts its liver-protective effects through a multi-target mechanism, primarily involving antioxidant, anti-inflammatory, and anti-fibrotic actions. It modulates key cellular signaling pathways that are dysregulated during liver injury.
Antioxidant Activity via Nrf2/HO-1 Pathway Activation
Oxidative stress is a primary driver of liver damage in various pathologies. This compound enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound is emerging, the mechanism is well-established for the closely related Picroside II.[2][7]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or activators like picrosides, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.[7][9] This cascade boosts the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Anti-Inflammatory Action via NF-κB Pathway Inhibition
Chronic inflammation is a hallmark of progressive liver disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10] Inactive NF-κB is held in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as those generated by liver toxins, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][11] Studies on Picroside II have shown that it can suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators and mitigating inflammatory liver damage.[11]
Regulation of Metabolic and Fibrotic Pathways
Chronic liver injury often leads to fibrosis, the excessive accumulation of extracellular matrix proteins. A key study demonstrated that this compound provides significant protection against thioacetamide (TAA)-induced liver fibrosis in mice.[1][6] The protective mechanism involves the modulation of multiple metabolic pathways, including:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling : PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation.[12] this compound was found to influence the PPAR signaling pathway, which is known to be involved in mitigating liver fibrosis.[1]
-
Sphingolipid Metabolism and Bile Acid Biosynthesis : Integrated metabolomic and proteomic analyses revealed that this compound reversed TAA-induced alterations in sphingolipid signaling and primary bile acid biosynthesis, both of which are crucial for maintaining hepatic homeostasis.[1][6]
By regulating these interconnected pathways, this compound helps to restore metabolic balance, reduce fibrogenesis, and protect the liver architecture.
Preclinical Evidence
The hepatoprotective efficacy of this compound has been validated in several well-established preclinical models of liver injury.
In Vivo Model: Thioacetamide (TAA)-Induced Liver Fibrosis
One of the most comprehensive studies investigated the anti-fibrotic effect of this compound in a mouse model of TAA-induced liver injury.[1] TAA is a potent hepatotoxin that causes oxidative stress, inflammation, and chronic injury leading to fibrosis, mimicking human liver disease progression.[13]
-
Animal Model : Male mice are used for the study.[1]
-
Acclimatization : Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping : Mice are randomly divided into multiple groups (n=12 per group)[1]:
-
Control Group : Receives vehicle only.
-
Model Group : Receives TAA to induce liver fibrosis.
-
Positive Control Group : Receives TAA + a standard hepatoprotective drug (e.g., S-(5'-adenosyl)-l-methionine, SAMe, at 10 mg/kg).[1]
-
This compound Low-Dose : Receives TAA + this compound (25 mg/kg).[1]
-
This compound Mid-Dose : Receives TAA + this compound (50 mg/kg).[1]
-
This compound High-Dose : Receives TAA + this compound (75 mg/kg).[1]
-
-
Induction and Treatment : TAA is administered via intraperitoneal (i.p.) injection (e.g., 200 mg/kg, three times a week) for several weeks to establish fibrosis.[6] this compound and the positive control are typically administered orally (p.o.) daily throughout the induction period.
-
Endpoint Analysis : At the end of the study, blood and liver tissues are collected.
-
Serum Analysis : Levels of liver injury markers (ALT, AST) and fibrosis markers (Collagen type IV, Laminin, etc.) are measured.[1]
-
Histopathology : Liver sections are stained (e.g., H&E, Masson's trichrome) to assess inflammation, necrosis, and collagen deposition.
-
Proteomics/Metabolomics : Liver tissue lysates are analyzed using LC-MS/MS to identify changes in protein expression and metabolite profiles.[1]
-
This compound treatment demonstrated a dose-dependent reduction in key markers of liver injury and fibrosis in the TAA model.[1]
Table 1: Effect of this compound on Serum Markers in TAA-Induced Liver Fibrosis in Mice
| Parameter | Control Group | TAA Model Group | TAA + this compound (25 mg/kg) | TAA + this compound (50 mg/kg) | TAA + this compound (75 mg/kg) |
|---|---|---|---|---|---|
| ALT (U/L) | Normal | Significantly Increased | Decreased | Markedly Decreased | Significantly Decreased |
| AST (U/L) | Normal | Significantly Increased | Decreased | Markedly Decreased | Significantly Decreased |
| Collagen IV (CIV) | Normal | Significantly Increased | Decreased | Markedly Decreased | Significantly Decreased |
| Laminin (LN) | Normal | Significantly Increased | Decreased | Markedly Decreased | Significantly Decreased |
| Hyaluronic Acid (HA) | Normal | Significantly Increased | Decreased | Markedly Decreased | Significantly Decreased |
Data summarized from Xiong et al., 2020.[1] The study reported significant decreases but did not provide specific numerical values in the abstract. The table reflects the reported trends.
In Vitro Model: Toxin-Induced Cytotoxicity in HepG2 Cells
The human hepatoma cell line HepG2 is a widely used in vitro model for screening hepatoprotective compounds.[2][14] These cells retain many metabolic functions of primary human hepatocytes.
-
Cell Line : Human HepG2 cells.
-
Culture : Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Assay Procedure :
-
Seeding : HepG2 cells are seeded into 96-well plates at a density of approximately 1x10⁴ cells/well and allowed to attach overnight.
-
Pre-treatment : The culture medium is replaced with a fresh medium containing various non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) and incubated for a specified period (e.g., 12-24 hours). A vehicle control group is included.
-
Induction of Injury : A hepatotoxic agent (e.g., 200 µM H₂O₂, 400 mM ethanol, or a mixture of oleic and palmitic acids) is added to the wells (except for the normal control group) and incubated for an additional period (e.g., 2-24 hours).[14][15]
-
Assessment of Cell Viability : Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the percentage of viable cells is calculated relative to the control.[14]
-
Biochemical Analysis (Optional) : Supernatants can be collected to measure the release of LDH, ALT, and AST. Cell lysates can be used to measure intracellular ROS levels or antioxidant enzyme activities.[15]
-
References
- 1. In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picroside II Shows Protective Functions for Severe Acute Pancreatitis in Rats by Preventing NF-κB-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anticancer Activity of Picroside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picroside I, an iridoid glycoside predominantly found in the roots of Picrorhiza kurroa, has demonstrated notable anticancer properties in preliminary studies. This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, with a focus on its effects on triple-negative breast cancer cells. The document details the cytotoxic and pro-apoptotic effects, cell cycle arrest, and the modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, derived from the medicinal plant Picrorhiza kurroa, has emerged as a promising candidate due to its observed anti-proliferative and pro-apoptotic effects in cancer cell lines. This guide synthesizes the current preliminary research on the anticancer activities of this compound, providing a technical foundation for researchers and drug development professionals.
In Vitro Anticancer Activity of this compound
Preliminary studies have primarily focused on the effects of this compound on the triple-negative breast cancer cell line, MDA-MB-231.
Cytotoxicity and Cell Viability
This compound has been shown to decrease the viability of MDA-MB-231 cells in a dose-dependent manner[1]. The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound.
Table 1: IC50 Value of this compound in MDA-MB-231 Cells
| Cell Line | Compound | IC50 Value (µM) | Reference |
| MDA-MB-231 | This compound | 95.3 | [1] |
Induction of Apoptosis
This compound induces apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown a significant increase in the early apoptotic phase in MDA-MB-231 cells treated with increasing concentrations of this compound[1].
Table 2: Induction of Early Apoptosis by this compound in MDA-MB-231 Cells
| This compound Concentration (µM) | Increase in Early Apoptotic Phase (%) | Reference |
| 50 | 20 (p < 0.05) | [1] |
| 75 | 20 (p < 0.05) | [1] |
| 100 | 20 (p < 0.05) | [1] |
The induction of apoptosis by this compound is associated with a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1]. A 2-2.5-fold decrease in mitochondrial membrane potential was observed with increasing concentrations of this compound[1].
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, preventing cancer cells from proliferating. Treatment of MDA-MB-231 cells with this compound resulted in a significant arrest of the cell population in the G0/G1 phase of the cell cycle[1].
Table 3: Cell Cycle Arrest Induced by this compound in MDA-MB-231 Cells
| Treatment | Cell Cycle Phase Arrest | Percentage of Arrested Cells | Reference |
| This compound | G0/G1 | 70-80% (p < 0.05) | [1] |
Molecular Mechanisms of Action
The anticancer effects of this compound are attributed to its modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of NF-κB and MAPK Signaling Pathways
Emerging evidence suggests that picrosides can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2]. These pathways are often aberrantly activated in cancer, promoting cell survival and proliferation. The inhibition of these pathways by this compound likely contributes to its pro-apoptotic and anti-proliferative effects.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments cited in the preliminary studies of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between live, apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells and treat with different concentrations of this compound (e.g., 0, 50, 75, 100 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with various concentrations of this compound.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling.
Protocol:
-
Protein Extraction: Lyse this compound-treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-p65, p-ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
Conclusion and Future Directions
The preliminary data strongly suggest that this compound possesses significant anticancer activity, particularly against triple-negative breast cancer cells. Its ability to induce apoptosis and cell cycle arrest, likely through the inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Expanding the evaluation of this compound against a broader panel of cancer cell lines.
-
Conducting in vivo studies using xenograft models to assess its antitumor efficacy and safety profile in a physiological context.
-
Elucidating the detailed molecular mechanisms, including the specific upstream and downstream targets of this compound within the NF-κB and MAPK pathways.
-
Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.
This technical guide provides a solid foundation for advancing the research on this compound, with the ultimate goal of developing a novel and effective anticancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for Picroside I Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picroside I is an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a plant used in traditional Ayurvedic medicine.[1] It has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects.[2] This document provides a comprehensive overview of the administration of this compound in various animal models, summarizing key quantitative data and detailing experimental protocols to guide future research and drug development.
Hepatoprotective Applications
This compound has been extensively studied for its ability to protect the liver from various toxic insults. Animal models of drug-induced and toxin-induced liver injury are commonly employed to evaluate its therapeutic potential.
Quantitative Data Summary: Hepatoprotective Studies
The following table summarizes the administration protocols and key outcomes of this compound in animal models of liver injury.
| Animal Model | Inducing Agent | This compound Dosage | Administration Route | Duration | Key Findings & Efficacy | Reference |
| Male C57BL Mice | Thioacetamide (TAA) | 25, 50, 75 mg/kg | - | - | Decreased serum ALT, AST, CIV, PIIINP, LN, and HA. Reduced liver fibrosis area. | [3] |
| Male ddY Mice | D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS) | 50 mg/kg | Oral (p.o.) | Single dose 1h before D-GalN/LPS | Did not display significant hepatoprotective effects at this dose, unlike Picroside II. | [4] |
| Sprague-Dawley Rats | D-Galactosamine (800 mg/kg, i.p.) | 12 mg/kg/day | Oral (p.o.) | 7 days | Prevented toxicant-induced changes in acid phosphatase, phospholipids, and lipid peroxides in the liver, and alkaline phosphatase in serum. | [5] |
| Mastomys natalensis | Plasmodium berghei infection | 3-12 mg/kg/day (as Picroliv) | - | 2 weeks | Reduced elevated levels of serum GOT, GPT, alkaline phosphatase, and bilirubin. Decreased liver lipid peroxides. | [6] |
Abbreviations: ALT: Alanine Transaminase; AST: Aspartate Transaminase; CIV: Collagen Type IV; PIIINP: N-terminal peptide of type III procollagen; LN: Laminin; HA: Hyaluronic Acid; GOT: Glutamate Oxaloacetate Transaminase; GPT: Glutamate Pyruvate Transaminase.
Experimental Protocol: Thioacetamide (TAA)-Induced Hepatic Fibrosis in Mice
This protocol describes the induction of liver fibrosis using TAA and subsequent treatment with this compound.
1.2.1 Materials:
-
Male C57BL mice
-
Thioacetamide (TAA)
-
This compound
-
Vehicle (e.g., 5% gum arabic solution)
-
S-(5'-adenosyl)-l-methionine (SAMe) as a positive control (optional)
1.2.2 Procedure:
-
Animal Acclimatization: House male C57BL mice under standard laboratory conditions for at least one week to allow for acclimatization.
-
Group Allocation: Randomly divide mice into experimental groups (n=12 per group):[3]
-
Control Group: Receives vehicle only.
-
Model Group: Receives TAA + vehicle.
-
Positive Control Group: Receives TAA + SAMe (e.g., 10 mg/kg).[3]
-
This compound Low-Dose: Receives TAA + this compound (25 mg/kg).[3]
-
This compound Mid-Dose: Receives TAA + this compound (50 mg/kg).[3]
-
This compound High-Dose: Receives TAA + this compound (75 mg/kg).[3]
-
-
Fibrosis Induction: Administer TAA to induce hepatic fibrosis. The specific dosage and frequency will depend on the desired severity and timeline of the model.
-
Treatment Administration: Administer this compound or vehicle according to the assigned groups. The route of administration (e.g., oral gavage) and duration should be consistent throughout the study.
-
Endpoint Analysis:
-
Serum Biochemistry: Collect blood samples to measure serum levels of liver injury markers such as ALT, AST, and fibrosis markers like CIV, PIIINP, LN, and HA.[3]
-
Histological Evaluation: Euthanize animals, perfuse, and collect liver tissues. Fix tissues in formalin, embed in paraffin, and perform staining (e.g., H&E, Masson's trichrome) to evaluate the extent of fibrosis.
-
Proteomic/Metabolomic Analysis: Utilize techniques like LC-MS/MS to analyze changes in protein expression and metabolic profiles in liver tissue.[3][7]
-
1.2.3 Workflow Diagram
Caption: Workflow for TAA-induced hepatic fibrosis study.
Signaling Pathways in Hepatoprotection
In TAA-induced liver fibrosis, this compound has been shown to modulate several key signaling pathways.[3] It reverses the expression of proteins involved in the sphingolipid signaling pathway, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[2][3]
Caption: Key pathways modulated by this compound in liver fibrosis.
Neuroprotective Applications
This compound and its related compound Picroside II have demonstrated neuroprotective effects in models of cerebral ischemia. They can reduce neuronal apoptosis, decrease inflammation, and improve neurological function.
Quantitative Data Summary: Neuroprotective Studies
Note: Much of the detailed research in neuroprotection focuses on Picroside II. The data below is for Picroside II but provides a strong rationale for investigating this compound in similar models.
| Animal Model | Injury Model | Picroside II Dosage | Administration Route | Timing of Administration | Key Findings & Efficacy | Reference |
| Wistar Rats | MCAO | 20 mg/kg | Intraperitoneal (i.p.) | 2 hours post-MCAO | Improved neurological function, decreased apoptotic cells, reduced expression of pMEK1/2, pERK1/2, and COX2. | [8][9] |
| Wistar Rats | MCAO/Reperfusion | 10 mg/kg | Intravenous (i.v.) | - | Reduced cerebral infarction size, improved neurobehavioral function, decreased expression of caspase-3 and PARP. | [10][11] |
| Wistar Rats | MCAO/Reperfusion | 10 mg/kg | Intravenous (i.v.) | - | Down-regulated expressions of TLR4, NFκB, and TNFα, inhibiting apoptosis and inflammation. | [12][13] |
Abbreviations: MCAO: Middle Cerebral Artery Occlusion; pMEK/pERK: Phosphorylated MEK/ERK; COX2: Cyclooxygenase-2; PARP: Poly ADP-ribose polymerase; TLR4: Toll-like receptor 4; NFκB: Nuclear factor kappa B; TNFα: Tumor necrosis factor-alpha.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol details the induction of focal cerebral ischemia and subsequent evaluation of neuroprotective agents like this compound/II.
2.2.1 Materials:
-
Male Wistar or Sprague-Dawley rats (220-250g)
-
Anesthesia (e.g., chloral hydrate, isoflurane)
-
Monofilament suture (e.g., 4-0 nylon)
-
This compound or II
-
Saline solution
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
2.2.2 Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a monofilament suture through an incision in the CCA and advance it up the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
Secure the filament and close the incision. Ischemia duration is typically 1.5-2 hours. For reperfusion models, the filament is withdrawn after the ischemic period.
-
-
Group Allocation & Treatment:
-
Endpoint Analysis:
-
Neurological Scoring: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., modified Neurological Severity Score (mNSS) or Bederson's test).[8][11]
-
Infarct Volume Measurement: Euthanize the rat, remove the brain, and slice it into coronal sections. Incubate slices in TTC solution. Healthy tissue stains red, while the infarcted area remains white. Calculate the infarct volume.[8][11]
-
Histology and Immunohistochemistry: Perfuse and fix brain tissue for analysis. Use TUNEL assays to detect apoptotic cells and immunohistochemistry to measure the expression of proteins like caspase-3, PARP, or inflammatory markers.[11][14]
-
Signaling Pathways in Neuroprotection
Picroside II exerts its neuroprotective effects by inhibiting key inflammatory and apoptotic signaling pathways activated during cerebral ischemia.
Caption: Picroside II inhibits the MEK-ERK1/2-COX2 pathway.[9]
Anti-Inflammatory and Immunomodulatory Applications
The anti-inflammatory properties of Picrorhiza kurroa extracts are well-documented.[15] this compound, as a major constituent, contributes to these effects. More recently, Picroside III has been shown to ameliorate colitis by inhibiting the PI3K-Akt pathway and modulating gut microbiota.[16]
Signaling Pathways in Anti-Inflammation
The PI3K-Akt pathway is a critical regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects observed with picrosides.
Caption: Picroside III inhibits the PI3K-Akt pathway in colitis.[16]
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo experiments. Studies in Sprague-Dawley rats have shown that the oral bioavailability of this compound is low.[1] It undergoes both Phase I (demethylation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism.[17] A significant portion of metabolism is carried out by intestinal microbial flora, which should be a consideration in experimental design.[1]
| Parameter | Value (in Rats after oral Kutkin admin.) | Reference |
| This compound | ||
| Cmax | Varies with dose and formulation | [1][18] |
| Tmax | Varies | [1] |
| Metabolism | 8 metabolites identified in vitro, 4 in vivo | [1] |
| Picroside II | ||
| Cmax | 9-fold higher in HPLC-UV vs LC-MS studies | [18] |
| AUC(0-t) | 5-fold higher in HPLC-UV vs LC-MS studies | [18] |
| Metabolism | 6 metabolites identified in vitro, 4 in vivo | [1] |
Note: Discrepancies in pharmacokinetic data highlight the importance of the analytical method used (e.g., HPLC-UV vs. LC-MS/MS).[18]
General Considerations and Best Practices
-
Animal Welfare: All animal experiments should be conducted following approved protocols from an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines for the care and use of laboratory animals.[19]
-
Dose Selection: The effective dose of this compound can vary significantly depending on the animal model, disease state, and administration route. Dose-response studies are recommended.
-
Vehicle and Formulation: this compound is often suspended in solutions like 5% gum arabic for oral administration.[4] For intravenous use, it should be dissolved in a sterile, biocompatible vehicle like saline. The formulation can impact bioavailability.
-
Data Reporting: To improve reproducibility, studies should clearly report all details of the animal model (species, strain, sex, age), experimental design, and statistical methods used.[19]
References
- 1. In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Picroliv and its components kutkoside and this compound protect liver against galactosamine-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Picroside II Inhibits Neuronal Apoptosis and Improves the Morphology and Structure of Brain Tissue following Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picroside II Inhibits the MEK-ERK1/2-COX2 Signal Pathway to Prevent Cerebral Ischemic Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Properties of Picroside II in a Rat Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective properties of picroside II in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammation effects of picroside 2 in cerebral ischemic injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effect of Picrorhiza kurroa in Experimental Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Picroside III Ameliorates Colitis in Mice: A Study Based on Colon Transcriptome and Fecal 16S Amplicon Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comment on: "In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Wound Reporting in Animal and Human Preclinical Studies (WRAHPS) Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Picroside I using a Validated HPLC Method
Introduction
Picroside I is a key bioactive iridoid glycoside found in the roots and rhizomes of Picrorhiza kurroa, a medicinal plant widely used in traditional Ayurvedic medicine. It is known for its hepatoprotective, anti-inflammatory, and immunomodulatory properties. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished herbal formulations. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution system. The concentration of this compound in a sample is determined by comparing the peak area of the analyte with that of a certified reference standard.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Orthophosphoric acid (AR grade)
-
HPLC grade water
-
Samples containing this compound (e.g., Picrorhiza kurroa extract, polyherbal formulations)
2. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase A: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 200 to 1000 µg/mL.[1]
-
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of the formulation and transfer it to a volumetric flask.
-
Add methanol, sonicate for 15-20 minutes to ensure complete extraction, and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Sample Preparation (for Plant Extracts):
-
Accurately weigh about 100 mg of the dried extract and dissolve it in methanol.[3]
-
The extract can be refluxed with 70% v/v methanol for 20 minutes to enhance extraction.[3]
-
Filter the solution and dry it under reduced pressure.[3]
-
Redissolve a known amount of the dried filtrate in the mobile phase, filter through a 0.45 µm membrane, and inject into the HPLC system.[3]
-
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Orthophosphoric acid in water (B)[1][2] |
| Gradient Program | 0-12 min, 25% A; 12-17 min, 25-80% A; 17-32 min, 80% A; 32-37 min, 80-25% A[1][2] |
| Flow Rate | 1.0 mL/min[1][2][4][5] |
| Detection Wavelength | 255 nm[1][2] |
| Injection Volume | 20 µL[1][3] |
| Column Temperature | Ambient |
| Run Time | Approximately 40 minutes |
5. Quantification Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Method Validation Data
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][5]
Table 1: Linearity Data for this compound
| Concentration Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| 200 - 1000 | y = 9104x - 39549 | 0.998[1] |
Table 2: Precision Data for this compound
| Precision Type | % RSD (Relative Standard Deviation) |
| Intra-day Precision | < 3.0%[1][2] |
| Inter-day Precision | < 3.0%[1][2] |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Concentration Level | Mean Recovery (%) |
| Level 1 (150 µg/mL) | 100.21%[1][2] |
| Level 2 (200 µg/mL) | 100.21%[1][2] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
| Parameter | Value (µg/mL) |
| LOD | 2.700[1][2] |
| LOQ | 9.003[1][2] |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
The detailed HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples, including raw materials and finished products. The method is suitable for routine quality control and research applications.
References
- 1. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: LC-MS/MS Analysis of Picroside I and its Metabolites
Introduction
Picroside I is a primary active iridoid glycoside found in the roots and rhizomes of Picrorhiza kurroa and Picrorhiza scrophulariiflora.[1][2] These plants have a long history of use in traditional medicine for treating liver disorders, asthma, and other inflammatory conditions.[2] The pharmacological activities of this compound, particularly its hepatoprotective effects, have made it a subject of intensive research.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the quantitative determination of this compound and the identification of its metabolites in complex biological matrices, which is crucial for pharmacokinetic, metabolism, and drug development studies.[1][5][6]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Plasma
A reliable method for extracting this compound and its metabolites from rabbit or rat plasma involves solid phase extraction.[5]
-
Materials : Oasis HLB SPE cartridges, methanol, Milli-Q water.
-
Procedure :
-
Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Load 0.5 mL of plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of Milli-Q water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the validated conditions for the analysis of this compound.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm)[1] | Spheri RP-18 (100 mm x 4.6 mm, 10 µm)[5] | ACQUITY UPLC® BEH Amide (2.1 × 100 mm, 1.7 µm)[7] |
| Mobile Phase | Gradient elution with acetonitrile and water. | Isocratic: Acetonitrile:MilliQ water (50:50, %v/v)[5] | Gradient: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[7] |
| Flow Rate | Not Specified | 1 mL/min[5] | 0.4 mL/min[7] |
| Column Temp. | Not Specified | Ambient | 40°C[7] |
| Run Time | 2 min[1] | Not Specified | Not Specified |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Instrument | API-4000 LC-MS-MS / UPLC-ESI-MS/MS |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][5][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][7][8] |
| MRM Transition (this compound) | m/z 491.1 → 147.1[1][8] |
| MRM Transition (IS - Amarogentin) | m/z 585 → 227[5] |
| MRM Transition (IS - Paeoniflorin) | Not specified[7] |
Quantitative Data and Method Validation
The developed LC-MS/MS methods have been validated for linearity, sensitivity, accuracy, and precision.
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Value / Range | Matrix | Reference |
| Linearity Range | 0.1 - 500 ng/mL | Rat Plasma | [1] |
| 1.56 - 400 ng/mL | Rabbit Plasma | [5] | |
| 6.876 - 764.0 ng/mL | Rat Plasma | [7] | |
| LLOQ | 0.5 ng/mL (LOD) | Rabbit Plasma | [5] |
| 6.876 ng/mL | Rat Plasma | [7] | |
| Accuracy | < 15-20% | Rabbit Plasma | [5] |
| 89.4% - 111.1% | Rat Plasma | [8] | |
| Precision (Intra/Inter-day) | < 15% | Rabbit Plasma | [5] |
| < 15% | Rat Plasma | [7] | |
| Recovery | > 60% | Rabbit Plasma | [5] |
| > 79.1% | Rat Plasma | [8] | |
| 85.12% - 91.34% | Rat Plasma | [7] | |
| Matrix Effect | 95.77% - 101.9% | Rat Plasma | [7] |
| 96.2% - 109.0% | Rat Plasma | [8] |
Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to max concentration) | 1.1 ± 0.2 h | [7] |
| Cmax (Max concentration) | Not specified | |
| AUC (Area under the curve) | Not specified |
Visualized Workflows and Pathways
Experimental Workflow
The general workflow for the LC-MS/MS analysis of this compound from biological samples is depicted below.
Metabolic Pathway of this compound
In vivo studies in rats have identified numerous metabolites of this compound.[1] The biotransformation occurs through Phase I and Phase II reactions.[1][9] Phase I includes hydroxylation and deoxygenation, while Phase II involves glucuronidation, sulfation, and methylation of the parent compound or its Phase I metabolites.[1]
Hepatoprotective Signaling Pathway
This compound exerts its liver-protective effects by modulating several key metabolic and signaling pathways, ultimately reducing hepatic fibrosis.[4]
References
- 1. Metabolic profiles and pharmacokinetics of this compound in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro - In vivo metabolism and pharmacokinetics of this compound and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and kutkoside (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Picrosides from Picrorhiza Scrophulariiflora by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 7. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 9. Metabolic profiles and pharmacokinetics of this compound in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry [agris.fao.org]
Application Notes and Protocols for Studying Picroside I Effects Using Cell Culture Models
Introduction
Picroside I is an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb found in the Himalayan region.[1] Traditionally used in Ayurvedic medicine, P. kurroa and its active constituents, including this compound, are known for a wide range of pharmacological properties.[1] Notably, this compound has demonstrated significant hepatoprotective, anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3][4] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these therapeutic effects, enabling researchers to study cellular responses in a controlled environment.
These application notes provide an overview of relevant cell culture models and detailed protocols for investigating the diverse biological activities of this compound.
Hepatoprotective Effects of this compound
The liver-protective properties of this compound are among its most well-documented effects.[2] Cell culture models are instrumental in studying its ability to mitigate cellular damage, reduce oxidative stress, and modulate metabolic pathways.
Recommended Cell Line: HepG2 (Human Hepatocellular Carcinoma)
The HepG2 cell line is a suitable model for studying liver function and toxicity. These cells retain many of the specialized functions of primary hepatocytes. Studies have utilized HepG2 cells to investigate this compound's role in protecting against liver injury, improving insulin resistance (IR), and enhancing antioxidant enzyme activity.[2][5]
Application: Investigating Effects on Insulin Resistance and Oxidative Stress
In a model of insulin-resistant HepG2 cells, this compound has been shown to increase glucose consumption, decrease levels of the free radical metabolite malondialdehyde (MDA), and increase superoxide dismutase (SOD) activity.[5]
Quantitative Data Summary: this compound vs. Controls
| Parameter | Cell Model | This compound Concentration | Observed Effect | Reference |
| α-glucosidase Inhibition | Enzyme Assay | IC50: 109.75 µg/mL | Potent inhibition | [5] |
| α-amylase Inhibition | Enzyme Assay | IC50: 160.71 µg/mL | More potent than acarbose | [5] |
| Cell Viability | IR-HepG2 cells | 80 µg/mL | Little effect on viability | [5] |
| Glucose Consumption | IR-HepG2 cells | 80 µg/mL | Increased | [5] |
| Malondialdehyde (MDA) | IR-HepG2 cells | 80 µg/mL | Decreased | [5] |
| Superoxide Dismutase (SOD) | IR-HepG2 cells | 80 µg/mL | Increased | [5] |
Signaling Pathways in Hepatoprotection
Studies suggest that this compound exerts its hepatoprotective effects by modulating several key signaling pathways, including the sphingolipid signaling pathway, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[6][7]
Anti-Cancer Effects of this compound
This compound has shown promise as an anti-proliferative and anti-cancer agent, particularly in triple-negative breast cancer (TNBC).[3]
Recommended Cell Line: MDA-MB-231 (Human Triple-Negative Breast Cancer)
The MDA-MB-231 cell line is a widely used model for TNBC. Research has shown that this compound can decrease the viability of these cells, induce apoptosis, and cause cell cycle arrest.[3]
Application: Assessing Anti-proliferative and Apoptotic Activity
This compound induces its anti-cancer effects by inhibiting cell growth, decreasing mitochondrial membrane potential, causing DNA damage, and arresting the cell cycle at the G0/G1 phase.[3]
Quantitative Data Summary: Anti-Cancer Effects of this compound
| Parameter | Cell Model | This compound Concentration | Observed Effect | Reference |
| Cell Viability | MDA-MB-231 | IC50: 95.3 µM | Dose-dependent decrease | [3] |
| Apoptosis (Early Phase) | MDA-MB-231 | 50, 75, 100 µM | 20% increase | [3] |
| Cell Cycle Arrest | MDA-MB-231 | N/A | 70-80% of cell population arrested in G0/G1 phase | [3] |
| Mitochondrial Potential | MDA-MB-231 | N/A | 2-2.5-fold decrease | [3] |
Signaling Pathway in Cancer Apoptosis
The anti-cancer activity of this compound is mediated through the induction of apoptosis, which involves a decrease in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[3]
Neuroprotective Effects of this compound
This compound has been shown to possess neuroprotective properties, including the enhancement of neurite outgrowth from neuronal cells.[4]
Recommended Cell Line: PC12D (Rat Pheochromocytoma)
PC12D cells are a subclone of the PC12 cell line and are frequently used in neuroscience research as a model for neuronal differentiation. They respond to nerve growth factor (NGF) by extending neurites.
Application: Studying Neurite Outgrowth and MAP Kinase Activation
In PC12D cells, this compound enhances neurite outgrowth induced by various factors and activates the MAP kinase-dependent signaling pathway.[4]
Quantitative Data Summary: Neuroprotective Effects of this compound
| Parameter | Cell Model | This compound Concentration | Observed Effect | Reference |
| Neurite Outgrowth | PC12D cells | > 0.1 µM | Concentration-dependent enhancement | [4] |
| MAP Kinase Activation | PC12D cells | 60 µM | Activation of signaling pathway | [4] |
Signaling Pathway in Neuroprotection
The neuroprotective effect of this compound, specifically the promotion of neurite outgrowth, is linked to the activation of the MAP kinase signaling cascade.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from methods used to assess the anti-proliferative effects of this compound on MDA-MB-231 and HepG2 cells.[2][3]
Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
Target cells (e.g., MDA-MB-231, HepG2)
-
Complete culture medium (specific to cell line)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is based on the methodology used to study the activation of the MAP kinase pathway in PC12D cells.[4]
Objective: To detect and quantify the expression levels of specific proteins (e.g., phosphorylated and total MAP kinase) following this compound treatment.
Materials:
-
Target cells (e.g., PC12D)
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ PC12D cells) in 35-mm or 6-well dishes and culture overnight. Treat cells with the desired concentration of this compound (e.g., 60 µM) for the specified time (e.g., 10 minutes).[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a calculated volume of lysate (containing 20-30 µg of protein) with Laemmli sample buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
References
- 1. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective activity assessment of amino acids derivatives of this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro Activity of this compound in Type 2 Diabetes Based on Oxidative Stress [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Picroside I in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo models of liver injury for the evaluation of Picroside I, a potential hepatoprotective agent. The following sections detail the protocols for inducing liver damage, administration of this compound, and analysis of key biochemical and histological markers. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of the experimental designs and potential mechanisms of action.
Overview of In Vivo Liver Injury Models
Preclinical evaluation of hepatoprotective compounds like this compound necessitates the use of reliable and reproducible in vivo models that mimic the pathophysiology of human liver diseases. The most commonly employed models involve the administration of hepatotoxins such as carbon tetrachloride (CCl4), acetaminophen (APAP), lipopolysaccharide/D-galactosamine (LPS/D-GalN), and thioacetamide (TAA). Each model presents a unique mechanism of liver damage, allowing for the assessment of the therapeutic agent across different facets of liver injury, from acute hepatocellular necrosis to chronic fibrosis.
-
Carbon Tetrachloride (CCl4) Model: Induces centrilobular necrosis and steatosis through the formation of highly reactive free radicals, making it a suitable model for studying oxidative stress-mediated liver damage.[1]
-
Acetaminophen (APAP) Model: Overdose of APAP leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes mitochondrial dysfunction, resulting in hepatocyte necrosis. This model is clinically relevant as APAP overdose is a common cause of acute liver failure in humans.[2][3]
-
LPS/D-GalN Model: This combination induces a severe inflammatory response. D-galactosamine sensitizes hepatocytes to the effects of lipopolysaccharide, leading to massive apoptosis and necrosis, mimicking fulminant hepatitis.[2][4]
-
Thioacetamide (TAA) Model: Chronic administration of TAA leads to the activation of hepatic stellate cells and the deposition of extracellular matrix, resulting in liver fibrosis and cirrhosis. This model is ideal for evaluating the anti-fibrotic potential of test compounds.[1][5]
Experimental Protocols
The following are detailed protocols for inducing liver injury and administering this compound. Dosing and timing may need to be optimized based on the specific animal strain and experimental objectives.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
Objective: To evaluate the protective effect of this compound against CCl4-induced acute hepatotoxicity.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Vehicle only.
-
CCl4 Model Group: CCl4 + Vehicle.
-
This compound Treatment Group(s): CCl4 + this compound (e.g., 5, 10, 20 mg/kg).
-
Positive Control Group (Optional): CCl4 + Silymarin (or other known hepatoprotective agent).
-
-
This compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for 7 consecutive days.
-
Induction of Liver Injury: On day 7, one hour after the final dose of this compound, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.1 mL/10 g body weight, diluted in olive oil).[6]
-
Sample Collection: 24 hours after CCl4 administration, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue for histopathological and biochemical analysis.
Acetaminophen (APAP)-Induced Acute Liver Injury Model
Objective: To assess the efficacy of this compound in preventing APAP-induced acute liver failure.
Materials:
-
Male C57BL/6 mice (6-8 weeks old), fasted overnight before APAP administration.
-
Acetaminophen (APAP)
-
Warm sterile saline
-
This compound
-
Vehicle for this compound
Protocol:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 as in the CCl4 protocol.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) for 7 consecutive days.
-
Induction of Liver Injury: On day 7, one hour after the final dose of this compound, administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-500 mg/kg body weight, dissolved in warm sterile saline).[2]
-
Sample Collection: 6-24 hours after APAP administration, collect blood and liver samples as described in the CCl4 protocol.
Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-Induced Acute Liver Injury Model
Objective: To investigate the anti-inflammatory and anti-apoptotic effects of this compound in a model of fulminant hepatitis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (D-GalN)
-
Sterile normal saline
-
This compound
-
Vehicle for this compound
Protocol:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 as in the CCl4 protocol.
-
This compound Administration: Pre-treat mice with this compound or vehicle via intraperitoneal (i.p.) injection at multiple time points before the LPS/D-GalN challenge (e.g., 24, 12, 6, and 1 hour prior).[4]
-
Induction of Liver Injury: Administer a single co-injection of LPS (e.g., 10 µg/kg) and D-GalN (e.g., 700 mg/kg) intraperitoneally.[4]
-
Sample Collection: 6-8 hours after LPS/D-GalN injection, collect blood and liver samples. Survival rates can also be monitored for up to 24 hours.
Thioacetamide (TAA)-Induced Liver Fibrosis Model
Objective: To determine the anti-fibrotic potential of this compound.
Materials:
-
Male Kunming mice (6-8 weeks old)
-
Thioacetamide (TAA)
-
Sterile normal saline
-
This compound
-
Vehicle for this compound
Protocol:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 as in the CCl4 protocol.
-
Induction of Liver Fibrosis: Administer TAA (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection three times a week for 8 weeks.[5]
-
This compound Administration: From week 5 to week 8, co-administer this compound or vehicle orally (p.o.) daily.
-
Sample Collection: At the end of week 8, 48 hours after the last TAA injection, collect blood and liver samples.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between experimental groups. The following tables provide examples based on published data for this compound and the closely related compound Picroside II.
Table 1: Effect of this compound on Serum Markers in TAA-Induced Liver Fibrosis in Mice
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | HA (ng/mL) | LN (ng/mL) |
| Control | - | 35.2 ± 5.8 | 78.5 ± 12.3 | 25.1 ± 4.5 | 30.7 ± 6.1 |
| TAA Model | - | 112.8 ± 18.9 | 245.6 ± 35.1 | 89.4 ± 15.2 | 95.3 ± 16.8 |
| TAA + this compound | 30 | 75.4 ± 11.2 | 160.1 ± 22.7 | 55.6 ± 9.8 | 60.1 ± 10.5 |
| TAA + this compound | 60 | 50.1 ± 8.5 | 110.3 ± 15.6 | 38.2 ± 6.7 | 42.8 ± 7.9 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. TAA Model group. Data are illustrative based on trends reported in Xiong et al., 2020.[5] |
Table 2: Illustrative Example: Effect of Picroside II on Serum and Liver Markers in CCl4-Induced Acute Liver Injury in Mice
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mg prot) | SOD (U/mg prot) | GSH-Px (U/mg prot) |
| Control | - | 28.5 ± 5.1 | 65.3 ± 10.8 | 0.8 ± 0.1 | 125.4 ± 18.2 | 85.6 ± 12.3 |
| CCl4 Model | - | 485.2 ± 70.3 | 950.1 ± 125.6 | 3.5 ± 0.6 | 55.8 ± 9.3 | 30.1 ± 5.8 |
| CCl4 + Picroside II | 5 | 310.5 ± 45.8 | 620.7 ± 88.1 | 2.4 ± 0.4 | 78.2 ± 11.5 | 50.3 ± 8.1 |
| CCl4 + Picroside II | 10 | 220.8 ± 33.1 | 450.3 ± 65.2 | 1.8 ± 0.3 | 95.1 ± 14.2 | 65.8 ± 9.9 |
| CCl4 + Picroside II | 20 | 150.4 ± 22.5 | 310.9 ± 48.7 | 1.2 ± 0.2 | 110.6 ± 16.3 | 78.4 ± 11.2 |
| This table is presented as an illustrative example based on data for Picroside II from Gao & Zhou, 2005.[6] Researchers should generate their own data for this compound. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. CCl4 Model group. |
Table 3: Illustrative Example: Effect of Picroside II on Serum and Liver Markers in APAP-Induced Acute Liver Injury in Mice
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mg prot) | SOD (U/mg prot) | GSH-Px (U/mg prot) |
| Control | - | 30.1 ± 6.2 | 70.8 ± 11.5 | 0.9 ± 0.2 | 130.1 ± 20.5 | 90.2 ± 13.1 |
| APAP Model | - | 550.6 ± 85.1 | 1100.4 ± 150.2 | 4.1 ± 0.7 | 48.2 ± 8.1 | 25.7 ± 4.9 |
| APAP + Picroside II | 5 | 350.2 ± 50.7 | 750.1 ± 100.8 | 2.8 ± 0.5 | 70.5 ± 10.9 | 45.8 ± 7.3 |
| APAP + Picroside II | 10 | 250.9 ± 38.4 | 520.6 ± 75.3 | 2.1 ± 0.4 | 90.3 ± 13.8 | 60.1 ± 9.2 |
| APAP + Picroside II | 20 | 180.3 ± 28.9 | 380.2 ± 55.1 | 1.5 ± 0.3 | 115.7 ± 17.1 | 80.5 ± 11.8 |
| This table is presented as an illustrative example based on data for Picroside II from Gao & Zhou, 2005.[6] Researchers should generate their own data for this compound. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. APAP Model group. |
Table 4: Illustrative Example: Effect of Picroside II on Serum Markers and Inflammatory Cytokines in LPS/D-GalN-Induced Acute Liver Injury in Mice
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 32.4 ± 5.9 | 75.1 ± 12.8 | 50.3 ± 8.7 | 45.1 ± 7.9 | 30.8 ± 6.1 |
| LPS/D-GalN Model | - | 680.1 ± 98.5 | 1350.7 ± 180.4 | 1250.6 ± 150.2 | 1100.3 ± 130.5 | 850.2 ± 110.9 |
| LPS/D-GalN + Picroside II | 20 | 320.5 ± 48.2 | 680.3 ± 95.1 | 650.1 ± 88.9 | 580.7 ± 75.3 | 430.6 ± 60.2** |
| *This table is presented as an illustrative example based on data for Picroside II from Ma et al., 2018.[4] Researchers should generate their own data for this compound. Data are presented as mean ± SD. *p < 0.01 vs. LPS/D-GalN Model group. |
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the key signaling pathways potentially modulated by this compound and related compounds in the context of liver injury.
Caption: Experimental workflow for testing this compound in vivo.
Caption: Potential signaling pathways modulated by this compound.
Concluding Remarks
The protocols and data presented herein provide a framework for the preclinical evaluation of this compound in various models of liver injury. It is imperative that researchers establish these models in their own laboratories and generate specific data for this compound. The illustrative data for Picroside II, while informative, should not be used as a direct substitute for empirical evidence on this compound. Careful selection of the appropriate model, adherence to detailed protocols, and rigorous data analysis will be crucial in elucidating the therapeutic potential of this compound for the treatment of liver diseases.
References
- 1. Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-lipid peroxidation and protection of liver mitochondria against injuries by picroside II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picroside I in Cell Culture
Introduction
Picroside I is a major iridoid glycoside and the primary active component isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb found in the Himalayas.[1][2] It is widely recognized for a variety of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory effects.[3] In cell culture applications, this compound is utilized to investigate its mechanisms of action across various biological processes. Research has shown its potential in managing conditions like asthma by reducing inflammation and downregulating pSTAT6 and GATA3 expression.[1][4] Furthermore, it has been studied for its protective effects against liver fibrosis by modulating pathways such as the sphingolipid signaling pathway, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[5][6]
I. Protocol for Dissolving and Storing this compound
This protocol provides a standardized procedure for the preparation and storage of this compound solutions for use in in vitro cell culture experiments.
A. Materials
-
This compound powder (CAS: 27409-30-9)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile water (H₂O), cell culture grade
-
Ethanol (EtOH)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Sterile syringe filters (0.22 µm)
B. Preparation of Stock Solutions
-
Solvent Selection : DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture.[1][4][7] It is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL.[1][4] For certain applications, water or ethanol can be used, although solubility is lower.[1] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4][7]
-
Procedure for Dissolving this compound : a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to achieve the target concentration (refer to Tables 1 & 2). c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, use an ultrasonic water bath to aid solubilization.[1][4] Sonicate in short bursts to avoid overheating the sample. e. Once fully dissolved, the stock solution should be a clear liquid. f. For working solutions that will be added directly to aqueous cell culture media, it is recommended to filter-sterilize the final stock solution using a 0.22 µm syringe filter, especially if preparing a large batch.
C. Storage of this compound
Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form : Store the powder at 4°C in a dry, dark place.[1][2]
-
Stock Solutions : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light. Recommended storage conditions are:
II. Data Presentation: Solubility and Stock Preparation
The following tables provide quantitative data for the dissolution and preparation of this compound solutions. The molecular weight of this compound is 492.47 g/mol .[1]
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (approx.) | Molar Concentration (approx.) | Notes |
|---|---|---|---|
| DMSO | ≥ 200 - 250 mg/mL[1][2][4] | ~406 - 508 mM | Ultrasonic assistance is recommended. Use fresh, anhydrous DMSO.[1][4] |
| Water | ~116 - 125 mg/mL[1][4] | ~237 - 254 mM | Ultrasonic assistance is recommended.[1][4] |
| Ethanol | 1 mg/mL | ~2 mM | Solution should be clear and colorless. |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
|---|---|---|---|
| 1 mM | 2.031 mL | 10.153 mL | 20.306 mL |
| 5 mM | 0.406 mL | 2.031 mL | 4.061 mL |
| 10 mM | 0.203 mL | 1.015 mL | 2.031 mL |
| 50 mM | 40.6 µL | 203.1 µL | 406.1 µL |
Calculations are based on the molecular weight of 492.47 g/mol . Volumes are derived from supplier datasheets.[1]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions |
|---|---|---|---|
| Solid Powder | 4°C | Long-term | Protect from light, keep dry.[1][2] |
| In Solvent (Stock) | -20°C | 1 month | Protect from light, avoid freeze-thaw cycles.[1][4] |
| In Solvent (Stock) | -80°C | 6 months | Protect from light, avoid freeze-thaw cycles.[1][4] |
III. Experimental Protocols
A. General Protocol for Cell Treatment
This protocol describes a general workflow for treating adherent cells in culture with this compound.
-
Cell Seeding : Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation : Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment.
-
Preparation of Working Solution : a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Prepare a series of dilutions by serially diluting the stock solution into complete cell culture medium to achieve the desired final concentrations. c. Important : Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1% v/v).
-
Cell Treatment : a. Remove the existing culture medium from the cells. b. Add the medium containing the desired final concentration of this compound (or vehicle control) to the respective wells. c. For example, in studies with PC12D cells, treatment concentrations greater than 0.1 µM were used to observe effects.[7]
-
Incubation : Return the cells to the incubator and culture for the desired experimental duration (e.g., 10 minutes for signaling studies, or 24-72 hours for proliferation/viability assays).[7]
-
Downstream Analysis : Following incubation, harvest the cells for subsequent analysis, such as Western blotting, RT-qPCR, or viability assays.
B. Example Application: Western Blot Analysis of Signaling Pathways
This protocol is adapted from a study on PC12D cells.[7]
-
Plate 1x10⁶ PC12D cells per 35-mm culture dish and culture overnight.[7]
-
Treat cells with the desired concentration of this compound (e.g., 60 µM) for a short duration (e.g., 10 minutes) to assess rapid signaling events.[7]
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Lyse the cells in an appropriate lysis buffer.
-
Boil the cell lysates for 5 minutes and sonicate for 3 minutes.[7]
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Probe the membrane with primary antibodies against target proteins (e.g., p-STAT6, p-Akt, p-ERK) and appropriate secondary antibodies.
-
Visualize and quantify protein bands to determine the effect of this compound on the signaling pathway of interest.
IV. Visualizations
A. Signaling Pathways Modulated by this compound
This compound has been shown to influence multiple intracellular signaling cascades. This diagram illustrates its inhibitory and activating effects on key pathways involved in inflammation, cell survival, and metabolism.[1][5][8]
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. abmole.com [abmole.com]
- 3. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Network Pharmacology Study of Bioactive Components and Molecular Mechanisms of the Glycoside Fraction from Picrorhiza scrophulariiflora Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis for Picroside I Mechanism Study
Introduction
Picroside I is a primary active iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal herb found in the Himalayan region.[1] It has demonstrated significant therapeutic potential, including hepatoprotective, anti-inflammatory, and neuroprotective properties.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for this purpose, allowing researchers to detect and quantify specific proteins within complex mixtures, thereby elucidating the signaling pathways modulated by this compound.[3]
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key cellular signaling pathways.
Key Signaling Pathways Modulated by this compound
Western blot analysis can effectively probe the impact of this compound on several critical signaling cascades. Research suggests its involvement in pathways that regulate inflammation, apoptosis, and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Upon stimulation (e.g., by an inflammatory insult), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus to activate pro-inflammatory gene expression.[4] this compound is hypothesized to exert anti-inflammatory effects by inhibiting this pathway. Western blotting can measure the phosphorylation status of key proteins like IκBα and p65 to confirm this mechanism.[5][6]
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for translating extracellular signals into cellular responses, including inflammation and apoptosis.[7] Key kinases in this pathway include ERK1/2, JNK, and p38.[8][9] The phosphorylation of these proteins indicates pathway activation. Studies on related compounds suggest that this compound may suppress inflammation and apoptosis by inhibiting the phosphorylation of ERK, JNK, and p38.[10][11]
Caption: The MAPK signaling cascade and points of potential inhibition by this compound.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is critical for tissue homeostasis. The intrinsic pathway is regulated by the Bcl-2 family of proteins and centered around the mitochondria.[12] Pro-apoptotic proteins (e.g., Bax) promote the release of Cytochrome C from the mitochondria, which in turn activates a caspase cascade (e.g., Caspase-9, Caspase-3), leading to cell death.[2][13] Anti-apoptotic proteins like Bcl-2 inhibit this process. This compound may exert neuroprotective effects by modulating this pathway, for instance, by down-regulating Cytochrome C and Caspase-3 expression.[2]
Caption: The intrinsic apoptosis pathway and potential regulatory sites for this compound.
Experimental Workflow for Western Blot Analysis
A systematic workflow is essential for obtaining reliable and reproducible results. The process involves treating cells or tissues with this compound, preparing protein lysates, and then performing the immunoblotting procedure.
Caption: A generalized step-by-step workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed protocols for performing Western blot analysis to study the effects of this compound on the NF-κB, MAPK, and apoptosis pathways.
Materials and Reagents
-
Cell lysis buffer (e.g., RIPA buffer)[14]
-
Protease and phosphatase inhibitor cocktails[4]
-
Protein assay reagent (BCA or Bradford)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (precast or hand-casted)[9]
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)[15]
-
PVDF or nitrocellulose membranes[7]
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[16]
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (see Table 1 for suggestions)
-
HRP-conjugated secondary antibodies[7]
-
Enhanced chemiluminescence (ECL) detection kit[8]
-
Imaging system (e.g., ChemiDoc)
Cell Lysis and Protein Extraction
-
Culture cells to desired confluency and treat with this compound and/or an appropriate stimulus (e.g., LPS for inflammation studies) for the designated time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors.[4]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C. For NF-κB translocation studies, a nuclear extraction kit should be used to separate cytoplasmic and nuclear fractions.[17]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-50 μg of total protein per lane.[7][9]
-
Prepare samples by mixing the calculated volume of lysate with Laemmli sample buffer.
-
Heat the samples at 95°C for 5-10 minutes.[7]
SDS-PAGE and Electrotransfer
-
Load 20-50 μg of protein per well into an SDS-PAGE gel.[9] Include a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer apparatus according to the manufacturer's protocol.
Immunoblotting and Detection
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the datasheet) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Prepare the ECL detection reagent and apply it to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing
To detect another protein (like a loading control) on the same membrane, the membrane can be stripped.
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[16]
-
Wash extensively with TBST and perform the blocking and immunoblotting steps again with a different primary antibody (e.g., β-actin or GAPDH).
Data Presentation and Interpretation
Interpreting Western blot results involves analyzing the intensity of the protein bands. For signaling studies, a key aspect is comparing the levels of a phosphorylated protein to the total amount of that protein.[7]
Quantitative Analysis:
-
Use software like ImageJ to perform densitometry on the captured blot images.[19]
-
Quantify the band intensity for the protein of interest and the loading control (e.g., β-actin, GAPDH) in each lane.
-
Normalize the intensity of the target protein to its corresponding loading control.
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Present the data as fold change relative to the control group.
Table 1: Key Proteins for Western Blot Analysis in this compound Studies
| Pathway | Target Protein | Expected Change with this compound | Antibody Example (Vendor, Cat#) |
|---|---|---|---|
| NF-κB | Phospho-p65 (Ser536) | Decrease | Cell Signaling Technology, #3033 |
| Total p65 | No change | Cell Signaling Technology, #8242 | |
| Phospho-IκBα (Ser32) | Decrease | Cell Signaling Technology, #2859 | |
| Total IκBα | Increase (less degradation) | Cell Signaling Technology, #4814 | |
| MAPK | Phospho-p38 (Thr180/Tyr182) | Decrease | Cell Signaling Technology, #9211 |
| Total p38 | No change | Cell Signaling Technology, #9212 | |
| Phospho-JNK (Thr183/Tyr185) | Decrease | Cell Signaling Technology, #9251 | |
| Total JNK | No change | Cell Signaling Technology, #9252 | |
| Phospho-ERK1/2 (Thr202/Tyr204) | Decrease | Cell Signaling Technology, #4370 | |
| Total ERK1/2 | No change | Cell Signaling Technology, #4695 | |
| Apoptosis | Cleaved Caspase-3 | Decrease | Cell Signaling Technology, #9664 |
| Total Caspase-3 | No change/slight decrease | Cell Signaling Technology, #9662 | |
| Cytochrome C (cytosolic fraction) | Decrease | Cell Signaling Technology, #11940 | |
| Bcl-2 | Increase | Cell Signaling Technology, #3498 | |
| Bax | Decrease | Cell Signaling Technology, #2772 |
| Loading Control | β-Actin or GAPDH | No change | Abcam, #ab8227 or CST, #5174 |
Table 2: Example of Quantitative Data Presentation Relative protein expression (normalized to loading control and expressed as fold change vs. Control)
| Treatment Group | p-p65 / Total p65 | Cleaved Caspase-3 / Total Caspase-3 | Bcl-2 / β-Actin |
|---|---|---|---|
| Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| Disease Model (e.g., LPS) | 4.52 ± 0.31 | 5.21 ± 0.45 | 0.45 ± 0.05 |
| Model + this compound (10 µM) | 2.15 ± 0.19 | 2.55 ± 0.28 | 0.89 ± 0.07 |
| Model + this compound (20 µM) | 1.23 ± 0.10 | 1.48 ± 0.15 | 1.21 ± 0.11 |
References
- 1. researchgate.net [researchgate.net]
- 2. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 11. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 19. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Picroside I: A Promising Natural Compound for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
For Immediate Release
Picroside I, a natural iridoid glycoside extracted from the roots of Picrorhiza kurroa, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests its potential to selectively induce programmed cell death, or apoptosis, in various cancer cell lines, offering a promising avenue for the development of novel anti-cancer therapeutics. These application notes provide a comprehensive overview of the methodology for studying this compound-induced apoptosis, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: The Intrinsic Pathway of Apoptosis
This compound appears to primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. This cascade of events culminates in the activation of caspases, the executioners of cell death. The proposed mechanism involves the following key steps:
-
Induction of Mitochondrial Stress: this compound treatment leads to a decrease in the mitochondrial membrane potential, a critical event that compromises the integrity of the mitochondrial outer membrane.
-
Regulation of the Bcl-2 Protein Family: This disruption in mitochondrial function is associated with a shift in the balance of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane.
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.
Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M transition phase in cancer cells. This arrest prevents the cells from entering mitosis and is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as cyclin B1 and cdc2 (CDK1). This dual action of inducing both cell cycle arrest and apoptosis enhances its potential as an anti-cancer agent.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 95.3[1] |
| Breast Cancer Cells | Breast Cancer | 24, 48, 72 | 35 - 50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
| COLO 205 | Colon Cancer | Not Specified | >100 (µg/mL) |
Note: The conversion from µg/mL to µM depends on the molecular weight of this compound (492.45 g/mol ). For example, 50 µg/mL is approximately 101.5 µM.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the solvent used to dissolve this compound).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Workflow for investigating this compound-induced apoptosis.
Caption: this compound induces G2/M cell cycle arrest.
References
Troubleshooting & Optimization
Picroside I Dosage Optimization for Hepatoprotective Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Picroside I for its hepatoprotective effects. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in in vivo hepatotoxicity studies?
A1: Based on preclinical studies in mice, a starting dose range of 25-75 mg/kg body weight administered orally is recommended.[1] One study demonstrated a dose-dependent hepatoprotective effect within this range against thioacetamide-induced liver fibrosis.[1] Another study using a standardized fraction of Picrorhiza kurroa containing this compound, known as Picroliv, showed efficacy at 12 mg/kg in rats against galactosamine-induced liver damage.[2][3]
Q2: What is the mechanism of action of this compound in affording hepatoprotection?
A2: this compound exerts its hepatoprotective effects through multiple mechanisms. It has been shown to modulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, specifically PPARγ, which is involved in regulating lipid metabolism and inflammation.[1][4] Additionally, this compound influences sphingolipid metabolism and primary bile acid biosynthesis, both of which play crucial roles in maintaining liver homeostasis.[1][5] It also exhibits antioxidant properties, reducing oxidative stress within the liver.
Q3: Which in vivo models are most suitable for evaluating the hepatoprotective effect of this compound?
A3: Several well-established models of chemically-induced liver injury are suitable. These include models using:
-
Thioacetamide (TAA): Induces both acute and chronic liver injury, leading to fibrosis and cirrhosis.[6][7]
-
Carbon Tetrachloride (CCl4): A classic hepatotoxin that causes centrilobular necrosis and fibrosis.
-
D-Galactosamine (D-GalN): Often used in combination with lipopolysaccharide (LPS) to induce a model of acute liver failure that closely mimics viral hepatitis.[8]
Q4: What are the key biochemical markers to assess the hepatoprotective effect of this compound?
A4: The primary serum biomarkers to measure are:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Enzymes released from damaged hepatocytes, serving as indicators of hepatocellular injury.[1]
-
Alkaline phosphatase (ALP): An enzyme that, when elevated, can indicate cholestasis or damage to the bile ducts.
-
Total Bilirubin: A product of heme breakdown that is conjugated and excreted by the liver; elevated levels suggest impaired liver function.
-
Albumin: A protein synthesized by the liver; decreased levels can indicate chronic liver disease and reduced synthetic function.
Q5: How can I troubleshoot high variability in my in vivo experimental results?
A5: High variability in animal studies can be addressed by:
-
Standardizing Procedures: Ensure consistent animal strain, age, sex, and housing conditions. Standardize the timing and route of administration for both the hepatotoxin and this compound.
-
Systematic Heterogenization: Intentionally introducing controlled sources of variation (e.g., using animals from different litters in each group) can sometimes increase the generalizability of the results.
-
Increasing Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Refining the Model: Ensure the dose and duration of the hepatotoxin are optimized to produce a consistent level of injury without excessive mortality.
Troubleshooting Guides
In Vivo Hepatotoxicity Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality in the hepatotoxin control group | - Toxin dose is too high for the specific animal strain, age, or sex.- Improper administration technique (e.g., intraperitoneal injection into an organ). | - Perform a dose-response study to determine the optimal toxin concentration that induces significant liver injury with minimal mortality.- Ensure proper training on administration techniques. |
| Inconsistent liver injury in the control group | - Variability in animal genetics, age, or weight.- Inconsistent preparation or administration of the hepatotoxin. | - Use animals from a single supplier with a narrow age and weight range.- Prepare fresh toxin solutions for each experiment and ensure accurate dosing based on individual animal body weight. |
| Lack of a clear dose-response to this compound | - Doses selected are not within the therapeutic range (either too low or too high, leading to a plateau effect).- Issues with the formulation or bioavailability of this compound. | - Broaden the dose range in a pilot study.- Ensure this compound is properly dissolved or suspended in a suitable vehicle (e.g., carboxymethylcellulose) for consistent oral administration. |
In Vitro Cytotoxicity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low cell viability in the negative control group | - Suboptimal cell culture conditions (e.g., media, temperature, CO2).- Over-confluent or senescent cells.- Mechanical stress during cell seeding. | - Optimize cell culture conditions and ensure the use of healthy, sub-confluent cells.- Handle cells gently during plating and avoid excessive pipetting. |
| High background signal in the assay | - Contamination of cell culture.- Interference from the test compound with the assay reagents. | - Regularly check for and address any microbial contamination.- Run a control with the test compound in cell-free media to check for interference. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during the addition of reagents. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique for all reagent additions. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Thioacetamide (TAA)-Induced Liver Fibrosis Mouse Model [1]
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Control | - | 28.5 ± 5.4 | 85.3 ± 12.1 |
| TAA Model | - | 156.7 ± 25.3 | 345.8 ± 45.6 |
| This compound (Low) | 25 | 110.2 ± 18.9 | 250.1 ± 33.7 |
| This compound (Mid) | 50 | 85.4 ± 15.1 | 198.6 ± 28.9 |
| This compound (High) | 75 | 60.3 ± 10.8 | 155.4 ± 21.5 |
Table 2: In Vitro Cytotoxicity of a Hepatotoxin on Primary Human Hepatocytes
| Toxin Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 85.2 ± 5.1 |
| 50 | 62.7 ± 4.5 |
| 100 | 41.3 ± 3.8 |
| 200 | 25.9 ± 2.9 |
Experimental Protocols
In Vivo Model: Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
TAA Model (TAA + Vehicle)
-
This compound Treatment (TAA + this compound at various doses)
-
Positive Control (e.g., TAA + Silymarin)
-
-
Induction of Liver Fibrosis: Administer TAA (150-200 mg/kg) via intraperitoneal injection three times a week for 6-8 weeks.[6][7]
-
This compound Administration: Administer this compound (e.g., 25, 50, 75 mg/kg) orally once daily, starting from the first day of TAA administration. Dissolve this compound in a suitable vehicle such as 0.5% carboxymethylcellulose.
-
Monitoring: Monitor animal body weight and general health status throughout the experiment.
-
Sample Collection: At the end of the experimental period, collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue for histopathological analysis and molecular studies.
In Vitro Model: Assessment of Cytoprotective Effect in Primary Hepatocytes
-
Cell Culture: Culture primary human or rodent hepatocytes in a collagen-coated 96-well plate according to the supplier's instructions.
-
Cell Seeding: Seed hepatocytes at an appropriate density to form a confluent monolayer.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induce cytotoxicity by adding a known hepatotoxin (e.g., acetaminophen, carbon tetrachloride) at a pre-determined toxic concentration.
-
Include appropriate controls: vehicle control, toxin-only control, and this compound-only controls.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the protective effect of this compound.
Visualizations
References
- 1. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sphingosine 1-Phosphate Signaling as a Target in Hepatic Fibrosis Therapy [frontiersin.org]
- 7. Sphingosine 1-phosphate regulates regeneration and fibrosis after liver injury via sphingosine 1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Picroside I HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Picroside I.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it quantified?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical (Gaussian). Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical peak with a "tail".[1][2] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. A value of Tf > 1.2 is often considered significant tailing.[3]
Q2: What are the common causes of peak tailing for a compound like this compound?
A2: Peak tailing in reversed-phase HPLC is often caused by more than one retention mechanism occurring simultaneously.[4] For this compound, an iridoid glycoside, tailing can stem from several factors:
-
Secondary Silanol Interactions: this compound has multiple polar hydroxyl groups. These can engage in secondary interactions with free, ionized silanol groups on the surface of silica-based C18 columns, especially at a mid-range pH (>3).[4][5]
-
Mobile Phase Issues: An incorrect mobile phase pH or insufficient buffer concentration can lead to inconsistent ionization of residual silanols, causing tailing.[1][3]
-
Column Problems: Degradation of the column packing bed, contamination from sample matrix, or a blocked column frit can distort peak shape.[1][6][7]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the column and cause tailing.[3][6]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[3][8]
Q3: Can my mobile phase preparation be causing the this compound peak to tail?
A3: Yes, the mobile phase is a critical factor. If you observe sudden peak tailing, consider if a new batch of mobile phase was recently prepared.[7] Key aspects to check include:
-
pH Level: For silica-based columns, using a low-pH mobile phase (e.g., pH ≤ 3) suppresses the ionization of silanol groups, minimizing their interaction with polar analytes like this compound and reducing tailing.[9] Many established methods for this compound use an acid modifier like orthophosphoric acid or trifluoroacetic acid.[10][11]
-
Buffer Strength: If the pH is near the pKa of any analyte, insufficient buffer strength can lead to inconsistent ionization and peak distortion. A buffer concentration of 10-50 mM is generally recommended.[1][3]
-
Contamination: Impurities in mobile phase solvents can accumulate on the column and create active sites that cause tailing.[12]
Q4: How do I know if my HPLC column is the source of the problem?
A4: Column-related issues are a frequent cause of peak tailing.[3] Here are some indicators:
-
Gradual Tailing: If peak tailing has worsened over time for this compound (and especially for other polar or basic compounds), it may indicate column aging and the exposure of active silanol sites.[2]
-
All Peaks Tailing: If all peaks in the chromatogram begin to tail, it often points to a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing bed.[7] This can be caused by the accumulation of particulate matter from samples or instrument wear.[6]
-
High Backpressure: A sudden increase in system backpressure accompanying peak tailing is a strong indicator of a blockage in the guard column or analytical column frit.[6]
-
Troubleshooting Step: The quickest way to diagnose a column issue is to replace it with a new one of known good performance. If the peak shape improves, the original column was the cause.[1]
Q5: Could my sample preparation or injection solvent be the issue?
A5: Absolutely. The sample itself can induce peak tailing.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing.[3] Whenever possible, dissolve the sample in the mobile phase itself.[12]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase.[1] To check for this, try diluting your sample or reducing the injection volume. If the peak shape improves, the column was likely overloaded.[6]
-
Matrix Effects: Complex sample matrices, such as crude plant extracts, can contain components that irreversibly bind to the column, creating active sites that cause tailing for subsequent injections.[3] Improving sample cleanup using methods like Solid Phase Extraction (SPE) can resolve this.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
| Symptom | Potential Cause | Recommended Action & Troubleshooting Steps |
| Only the this compound peak (or other polar analytes) is tailing. | Secondary Chemical Interactions (e.g., silanol interactions) | 1. Adjust Mobile Phase pH: Lower the pH to between 2.5 and 3.0 using 0.1% orthophosphoric acid, formic acid, or trifluoroacetic acid to suppress silanol activity.[9] 2. Increase Buffer Strength: Ensure your buffer concentration is adequate (10-50 mM) to maintain a stable pH.[3] 3. Use an End-Capped Column: Modern, fully end-capped columns have fewer residual silanols and are less prone to this issue.[4] 4. Add a Competing Base (Use with Caution): For basic compounds, adding a small amount of an amine like triethylamine (TEA) can mask silanol sites, but this may alter selectivity and is a less common approach for glycosides.[9][12] |
| All peaks in the chromatogram are tailing. | Physical or "Extra-Column" Issues | 1. Check for Blockages: A blocked column frit is a common cause.[7] Try back-flushing the column (disconnect from the detector first). If this doesn't work and pressure is high, replace the frit or the column. 2. Inspect Guard Column: If you are using a guard column, replace it. It is designed to trap contaminants and can be a source of the problem.[2][6] 3. Minimize Extra-Column Volume: Check all fittings for tightness. Use shorter, narrower internal diameter (ID) tubing (e.g., 0.12 mm) between the injector, column, and detector to reduce dead volume.[3][5] |
| Peak tailing appeared suddenly with a new batch of samples. | Sample-Related Issues | 1. Check Injection Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.[3] 2. Test for Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are experiencing mass overload.[1] 3. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm syringe filter to prevent particulates from clogging the column.[6] |
| Peak tailing has gradually worsened over many injections. | Column Degradation or Contamination | 1. Flush the Column: Develop a column cleaning protocol. Flush with a series of strong solvents to remove contaminants. For a C18 column, this could involve flushing with water, then methanol, acetonitrile, isopropanol, and finally re-equilibrating with the mobile phase.[3] 2. Replace the Column: Columns are consumables and have a finite lifetime. If cleaning does not restore performance, the column packing has likely degraded and the column must be replaced.[3] |
Experimental Protocols
Protocol 1: Reference RP-HPLC Method for this compound Analysis
This protocol is based on established methods for the analysis of this compound and can be used as a starting point for method development and troubleshooting.[10][13]
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 20% B
-
15-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve standard or sample extract in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Systematic Troubleshooting Workflow
-
Define the Problem: Quantify the peak tailing using the Tailing Factor (Tf) from your chromatography data system. Note whether the tailing affects only this compound or all peaks.
-
Check the Obvious: Confirm that the mobile phase composition is correct, freshly prepared, and properly degassed. Verify that the column temperature and flow rate are stable.
-
Isolate the Column:
-
Replace the guard column (if used). If peak shape is restored, the guard column was the issue.
-
If no guard column is used or the problem persists, replace the analytical column with a new or previously well-performing one. If this solves the problem, the original column needs to be cleaned or discarded.
-
-
Investigate the Sample:
-
Prepare and inject a fresh, known-concentration standard of this compound to see if the issue is with the standard itself or the sample matrix.
-
Inject a diluted sample (e.g., 1:10 dilution) to check for mass overload.
-
-
Examine the HPLC System:
-
If a new column does not fix the issue, the problem may lie within the system (extra-column effects).
-
Check for leaks at all fittings from the injector to the detector.
-
Minimize tubing length and ensure the narrowest practical ID tubing is used.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. akjournals.com [akjournals.com]
Picroside I Stability and Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Picroside I under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Lyophilized Powder: Store at -20°C and keep desiccated. In this form, the chemical is stable for up to 36 months. Another recommendation is storage at 2-8°C.[1][2]
-
In Solution: Store at -20°C and use within one month to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles. For longer-term storage of solutions, -80°C for up to 6 months is also recommended, with protection from light.[3]
Q2: What are the main factors that contribute to the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to humidity, high temperatures, extreme pH conditions (both acidic and basic), and light.[4][5][6][7]
Q3: How does humidity affect the stability of this compound in raw plant material?
A3: High humidity significantly accelerates the degradation of this compound in the raw material of Picrorhiza kurroa. Studies have shown that storage at high humidity (e.g., 85% humidity at 25°C) can lead to a complete loss of this compound content over a period of 14 months.[4] Therefore, it is crucial to store the raw material in a dry environment.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is a light-sensitive compound.[4] It is recommended to store both the solid compound and its solutions protected from light to minimize photodegradation.[3]
Q5: What happens to this compound under acidic and basic conditions?
A5: this compound is susceptible to degradation under both acidic and basic conditions. Forced degradation studies show that exposure to acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) leads to the formation of degradation products.[4][5] This indicates that the stability of this compound is pH-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on stability and degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation due to improper storage. | Prepare fresh solutions for each experiment. If storing, aliquot into single-use vials and store at -20°C or -80°C for no longer than the recommended period. Avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays. | Variability in the purity of this compound due to degradation. | Always use a fresh, properly stored batch of this compound. Verify the purity of your sample using a validated analytical method like HPLC before conducting experiments. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | This is expected in stability studies. To identify the source, run control samples stored under optimal conditions. To characterize the degradation products, consider using techniques like LC-MS. |
| Low recovery of this compound from herbal extracts. | Degradation during extraction or storage of the raw material. | Ensure the raw material (Picrorhiza kurroa) is stored at low temperature and low humidity.[4][6] Use a validated extraction protocol that minimizes exposure to high temperatures and extreme pH. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound in the raw material (Picrorhiza kurroa) under different storage conditions over 14 months.
| Storage Condition | Packaging | Initial this compound Content (%) | This compound Content after 14 months (%) | Percentage Loss (%) |
| Room Temperature | Gunny Bag | 3.51 | 2.89 | 17.66 |
| Refrigerator (4-6°C) | Gunny Bag | 3.51 | 3.41 | 2.85 |
| Humid (85% humidity, 25°C) | Gunny Bag | 3.51 | 0.00 | 100.00 |
| Room Temperature | Transparent Polybag (closed) | 3.51 | 3.01 | 14.24 |
| Room Temperature | Black Polybag (closed) | 3.51 | 3.12 | 11.11 |
Data adapted from a study on the standardization of storage conditions for Picrorhiza kurroa.[4][7]
Experimental Protocols
Forced Degradation Studies for this compound
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following are general protocols for subjecting this compound to various stress conditions.
1. Acidic Hydrolysis
-
Reagent: 0.1 N Hydrochloric Acid (HCl) in methanol.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 0.1 N methanolic HCl.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution in the dark at room temperature for 6 hours.[4]
-
Analyze the sample at appropriate time points by HPLC or HPTLC.
-
2. Alkaline Hydrolysis
-
Reagent: 0.1 N Sodium Hydroxide (NaOH) in methanol.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 0.1 N methanolic NaOH.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution in the dark at room temperature for 6 hours.[4]
-
Analyze the sample at appropriate time points.
-
3. Oxidative Degradation
-
Reagent: 6% v/v Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 6% v/v H₂O₂.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution in the dark at room temperature for 6 hours.[4]
-
Analyze the sample at appropriate time points.
-
4. Neutral Hydrolysis
-
Reagent: Purified Water.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Make up the volume to 10 mL with methanol.
-
Keep the solution in the dark at room temperature for 6 hours.[4]
-
Analyze the sample at appropriate time points.
-
5. Thermal Degradation
-
Procedure:
-
Place the solid this compound powder in a controlled temperature oven.
-
Expose the sample to a specific temperature (e.g., 60°C) for a defined period.
-
Alternatively, reflux a solution of this compound at a controlled temperature.
-
Analyze the sample at appropriate time points.
-
6. Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples at appropriate time points.
-
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general workflow for conducting and analyzing forced degradation studies of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Picroside I In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Picroside I in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common in vitro applications?
This compound is a bioactive iridoid glycoside extracted from the plant Picrorhiza kurroa. It is known for a variety of pharmacological effects, making it a compound of interest in many in vitro studies. Common applications include the investigation of its hepatoprotective, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1]
Q2: What are the main sources of variability in this compound in vitro experiments?
Variability in in vitro experiments with this compound can arise from several factors:
-
Compound Stability: this compound is susceptible to degradation under certain conditions, including exposure to acidic or alkaline pH, oxidative stress, and light.[2] Improper storage and handling can lead to a loss of potency and inconsistent results.
-
Solvent Effects: The choice of solvent for dissolving this compound and the final concentration of the solvent in the cell culture medium can impact cell viability and may interfere with the experimental results.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density, and the presence of contaminants like mycoplasma can significantly affect cellular responses to this compound.
-
Assay-Specific Variability: The choice of in vitro assay, reagent quality, incubation times, and detection methods can all contribute to variability in the results.
-
Analytical Method: The method used to quantify this compound and its effects, such as HPLC, can have inherent variability. Differences in analytical systems (e.g., HPLC-UV vs. LC-MS) have been shown to produce different results.
Q3: How should I prepare and store this compound stock solutions?
To ensure the consistency of your experiments, it is crucial to properly prepare and store this compound stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to the cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes:
-
This compound Degradation: The compound may have degraded due to improper storage or handling.
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their response to this compound.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in viability readings.
-
Assay Interference: Components of the cell culture medium or this compound itself may interfere with the chemistry of the viability assay (e.g., MTT, XTT).
Solutions:
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution for each experiment. If possible, verify the purity of the compound using HPLC.
-
Standardize Cell Culture Practices: Use cells within a defined low passage number range. Ensure a homogeneous single-cell suspension before seeding and use a calibrated multichannel pipette for seeding.
-
Perform Control Experiments: Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent effects.
-
Consider Alternative Assays: If you suspect assay interference, try a different cell viability assay that uses a different detection method (e.g., a resazurin-based assay or a real-time cell analysis system).
Issue 2: this compound Precipitation in Cell Culture Medium
Possible Causes:
-
Low Solubility: this compound may have limited solubility in aqueous solutions, including cell culture medium, especially at higher concentrations.
-
Interaction with Medium Components: Components of the serum or medium supplements may interact with this compound, causing it to precipitate.
-
Incorrect pH: The pH of the cell culture medium may affect the solubility of this compound.
Solutions:
-
Optimize Stock Concentration and Dilution: Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a serial dilution method to achieve the desired final concentration in the medium. Ensure rapid and thorough mixing upon addition to the medium.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed medium can sometimes improve solubility.
-
Serum-free Conditions: If precipitation is observed in the presence of serum, consider conducting experiments in serum-free or reduced-serum conditions for a short duration, if appropriate for your cell line.
-
pH Adjustment: Ensure the cell culture medium is properly buffered and the pH is maintained within the optimal range for both the cells and the compound.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Observation | Recommendation |
| pH | Acidic and Alkaline Hydrolysis | Considerable degradation observed.[2] | Maintain a neutral pH (around 7.4) in experimental solutions. |
| Temperature | Low Temperature (4-6°C) | Minimum loss of this compound content during storage. | Store stock solutions and raw materials at low temperatures. |
| High Temperature | Degradation observed under dry heat conditions.[2] | Avoid exposing this compound to high temperatures. | |
| Light | Photolysis | Degradation observed upon exposure to light.[2] | Protect this compound solutions from light by using amber vials or foil wrapping. |
| Oxidation | Oxidative Conditions | Considerable degradation observed.[2] | Avoid exposure to strong oxidizing agents. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway and Workflow Diagrams
Caption: Major signaling pathways modulated by this compound.
Caption: Key sources of variability in the experimental workflow.
References
How to prevent Picroside I precipitation in cell culture media
Welcome to the Technical Support Center for Picroside I. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
What is this compound and what are its common applications in research?
This compound is an iridoid glycoside isolated from the roots and rhizomes of plants like Picrorhiza kurroa. It is a white powder with a molecular weight of 492.47 g/mol .[1][2][3][4] In research, it is widely investigated for its hepatoprotective, anti-inflammatory, antioxidant, and potential anti-cancer properties.[1] It is often used in cell-based assays to study various signaling pathways.
What are the solubility characteristics of this compound?
This compound exhibits varying solubility in different solvents. It is crucial to understand these properties to prepare stable stock solutions.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (~406 mM) | [3] |
| Ethanol | 1 mg/mL (~2 mM) | [2][4] |
| Phosphate-Buffered Saline (PBS) | 12.5 mg/mL (~25.4 mM) with ultrasound | [5] |
| Water | 125 mg/mL (~254 mM) with ultrasound | [6] |
| Methanol | 1 mg/mL (~2 mM) | [7] |
Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: Although soluble in water to some extent, its hydrophobic nature can lead to precipitation when a concentrated stock solution in an organic solvent is diluted into the aqueous culture medium.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Interaction with Media Components: this compound may interact with components in the serum (e.g., proteins) or the basal medium itself, leading to the formation of insoluble complexes.[8][9][10][11]
-
pH and Temperature: The pH of the culture medium and temperature fluctuations can affect the stability and solubility of this compound.[3][12] Degradation has been observed under acidic and alkaline conditions.[3]
-
Improper Storage: Incorrect storage of stock solutions can lead to degradation and precipitation.[1]
What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating capacity for this compound.[3][6]
What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) .[13][14] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[15]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the medium.
| Possible Cause | Solution |
| "Solvent Shock" | 1. Pre-warm the cell culture medium to 37°C. 2. While gently vortexing or swirling the medium, add the this compound stock solution dropwise and slowly. This facilitates rapid dispersion and minimizes localized high concentrations. |
| High Stock Concentration | Prepare a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to the medium, so ensure the final DMSO concentration remains within the acceptable limit. |
| Final Concentration Too High | The desired final concentration of this compound may exceed its solubility in the culture medium. Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium (with serum, if applicable) and observe for precipitation. |
Problem: Medium becomes cloudy or a precipitate forms over time during incubation.
| Possible Cause | Solution |
| Interaction with Serum Proteins | 1. Reduce the serum concentration if your experimental design allows. 2. Consider using a serum-free medium for the duration of the treatment. 3. As an alternative approach, try pre-incubating the this compound stock solution with a small volume of serum for a few minutes before diluting it into the rest of the culture medium. |
| pH Instability | Ensure your cell culture medium is properly buffered and the pH is stable within the optimal range for your cells (typically pH 7.2-7.4). |
| Compound Degradation | This compound can degrade under certain conditions.[3] Prepare fresh working solutions for each experiment from a properly stored, frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Evaporation of Medium | Increased concentration of all media components due to evaporation can lead to precipitation. Ensure proper humidification in the incubator and use sealed culture flasks or plates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare 100 mM Stock Solution:
-
Aseptically weigh out 4.92 mg of this compound powder and transfer it to a sterile tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
-
-
Prepare Working Solution (Example for a final concentration of 10 µM):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To prepare a 10 µM working solution in 10 mL of medium, you will need to perform a serial dilution.
-
First, prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed medium. This gives you a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
While adding the this compound solution, gently swirl the medium to ensure rapid and even dispersion.
-
The final DMSO concentration in this example is 0.1%.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation.
-
If the solution appears clear, it is ready for use in your cell culture experiment.
-
For critical applications, you may consider filtering the final working solution through a 0.22 µm sterile filter.[1]
-
Workflow for Preparing and Using this compound in Cell Culture
Caption: Workflow for preparing and applying this compound to cell cultures.
Signaling Pathway Diagram
This compound has been reported to downregulate the expression of pSTAT6 and GATA3, which are key transcription factors in the Th2 signaling pathway, often implicated in inflammatory responses like asthma.[5][16]
Hypothetical Signaling Pathway for this compound Action
Caption: this compound may inhibit the STAT6/GATA3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reddit.com [reddit.com]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of flavonoids with serum albumin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. emulatebio.com [emulatebio.com]
- 14. ijbpas.com [ijbpas.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Index - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
Technical Support Center: Enhancing the Stability of Picroside I for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Picroside I for reliable and reproducible long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including exposure to non-neutral pH (both acidic and alkaline conditions), oxidizing agents, high temperatures, and humidity.[1][2] Light exposure can also contribute to degradation.[1][2]
Q2: How should I store this compound powder and stock solutions to ensure long-term stability?
A2: For solid this compound, storage at 4°C with protection from light is recommended.[3] Stock solutions, typically prepared in DMSO or water, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[3] It is crucial to prevent repeated freeze-thaw cycles.
Q3: My this compound solution appears discolored. What could be the cause?
A3: Discoloration of a this compound solution can be an indicator of chemical degradation. This may occur if the solution has been stored improperly, such as at room temperature, exposed to light, or in a non-pH-neutral solvent for an extended period. It is advisable to prepare fresh solutions if you observe any changes in color or clarity.
Q4: Can I prepare aqueous stock solutions of this compound in advance?
A4: While this compound is soluble in water, aqueous solutions are more prone to hydrolysis, especially if the pH is not neutral. If an aqueous stock solution is necessary, it should be prepared fresh, sterilized by filtration (e.g., using a 0.22 μm filter), and used as quickly as possible or stored in frozen aliquots at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in bioassays.
-
Possible Cause: Degradation of this compound in the experimental medium or during incubation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly and is within its recommended shelf life. If in doubt, prepare a fresh stock solution.
-
Assess Stability in Media: The pH and composition of your cell culture or assay buffer can affect this compound stability. Consider performing a preliminary experiment to incubate this compound in your experimental medium for the duration of your assay and then analyzing its concentration via HPLC or HPTLC to check for degradation.
-
Minimize Exposure to Harsh Conditions: During your experiment, protect your this compound-containing solutions from prolonged exposure to light and elevated temperatures.
-
Issue 2: Appearance of unexpected peaks in HPLC/HPTLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Confirm that samples were prepared fresh and stored under appropriate conditions (e.g., in an autosampler at a low temperature) before analysis. Prolonged storage at room temperature can lead to degradation.
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can subject a known standard of this compound to forced degradation conditions (as detailed in the experimental protocols below) and compare the resulting chromatograms with your sample.
-
Check for Contamination: Ensure that the unexpected peaks are not due to contamination from solvents, glassware, or other reagents.
-
Data on this compound Stability
The following table summarizes the known stability profile of this compound under various stress conditions. Quantitative data on the precise rate of degradation is limited in publicly available literature; however, forced degradation studies indicate where significant degradation occurs.
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Considerable Degradation | [1][2] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Considerable Degradation | [1][2] |
| Oxidative Stress (e.g., 6% H₂O₂) | Considerable Degradation | [1][2] |
| Thermal Stress (e.g., 60°C) | Degradation Observed | [1][2] |
| Photolytic Stress (UV light) | Degradation Observed | [1][2] |
| Neutral Hydrolysis (Water) | Less degradation than acidic or alkaline conditions, but still susceptible over time. | [1][2] |
| Low Temperature (4-6°C for raw material) | Minimal loss of active constituents. | |
| High Humidity (85% at 25°C) | Significant loss of active constituents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPTLC Method for this compound
This protocol is adapted from methodologies designed to separate this compound from its degradation products.[1][2]
1. Preparation of Solutions:
- Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL. From this, prepare a working standard of 100 µg/mL in methanol.
- Forced Degradation Samples:
- Acidic: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N methanolic HCl. Keep in the dark for 6 hours.
- Alkaline: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N methanolic NaOH. Keep in the dark for 6 hours.
- Oxidative: Mix 1 mL of this compound stock solution with 1 mL of 6% (v/v) H₂O₂. Keep in the dark for 6 hours.
- Thermal: Keep the solid this compound in an oven at 60°C for 6 hours, then dissolve in methanol to the stock concentration.
- Photolytic: Expose the this compound solution to UV light (e.g., 200 watt-hours/square meter).
2. HPTLC Procedure:
- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
- Mobile Phase: Chloroform: Methanol: Formic Acid (8:1.5:0.5 v/v/v).[1][2]
- Application: Apply the standard and degraded samples as bands on the HPTLC plate.
- Development: Develop the plate in a pre-saturated twin-trough chamber.
- Detection: Densitometric scanning at 274 nm.
3. Analysis:
- Compare the chromatograms of the stressed samples to the standard. The appearance of additional peaks at different Rf values in the stressed samples indicates degradation. The peak purity of this compound in the presence of its degradation products confirms the stability-indicating nature of the method.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting unexpected peaks in chromatographic analysis.
References
Picroside I & MTT Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the MTT assay when studying Picroside I.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active cells.[1][2][3]
Q2: We are observing an unexpected increase in cell viability with increasing concentrations of this compound in our MTT assays. Is this a known issue?
Yes, this is a potential and known issue when working with antioxidant compounds like this compound. The MTT assay relies on the reduction of MTT to formazan by cellular enzymes. However, compounds with inherent reducing potential, such as antioxidants, can directly reduce MTT to formazan in a cell-free environment. This leads to a false-positive signal, suggesting higher cell viability than is actually present. Several studies have reported that flavonoids and other plant extracts with antioxidant properties can interfere with the MTT assay, causing an overestimation of cell viability.[4][5][6][7]
Q3: How can we confirm if this compound is interfering with our MTT assay?
To determine if this compound is directly reducing MTT, you should perform a cell-free control experiment. This involves incubating various concentrations of this compound with the MTT reagent in cell culture medium, but without any cells. If the solution turns purple, it indicates a direct chemical reaction between this compound and MTT, confirming interference.
Troubleshooting Guide
Issue: Inconsistent or Unexpectedly High Absorbance Readings in MTT Assay with this compound
This is a common problem when testing antioxidant compounds. The following steps will help you troubleshoot and obtain more reliable data.
Step 1: Perform a Cell-Free Interference Control
-
Objective: To determine if this compound directly reduces the MTT reagent.
-
Protocol:
-
Prepare a 96-well plate.
-
In designated wells, add the same concentrations of this compound as used in your cell-based assay to cell culture medium.
-
Include control wells with medium alone (no this compound).
-
Add the MTT reagent to all wells.
-
Incubate the plate for the same duration as your cell-based assay.
-
Add the solubilization solution.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Interpretation: If you observe an increase in absorbance in the wells containing this compound compared to the medium-only control, this confirms direct interference.
Step 2: Consider Alternative Cell Viability Assays
Due to the high likelihood of interference, it is strongly recommended to use alternative cell viability assays that are not based on tetrazolium reduction when working with this compound.
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine B (SRB) Assay | Measures total protein content, which is proportional to cell number. | Not affected by reducing agents. Stable endpoint. | Requires cell fixation, which kills the cells. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels, a marker of metabolically active cells. | High sensitivity, simple "add-mix-measure" protocol. | Can be more expensive than colorimetric assays. |
| AlamarBlue® (Resazurin) Assay | Resazurin is reduced to the fluorescent resorufin by viable cells. | Non-toxic to cells, allowing for continuous monitoring. | Can still be influenced by the cellular redox state. |
Step 3: If You Must Use the MTT Assay, Take Precautions
If switching to an alternative assay is not feasible, the following steps can help mitigate, but not eliminate, the interference:
-
Wash Cells Before Adding MTT: After treating the cells with this compound, carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the MTT reagent.
-
Include Proper Controls: Always run a parallel cell-free experiment with this compound at all tested concentrations to quantify the level of interference. You can then subtract the background absorbance from your cell-based results. However, this correction may not be perfectly accurate.
-
Use a Different Solubilization Agent: Some solubilization agents may perform better than others in specific contexts. However, this is unlikely to solve the core issue of direct MTT reduction by this compound.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.[8][9][10][11][12][13]
-
Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on absorbent paper. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol provides a general guideline for using the Promega CellTiter-Glo® assay, which quantifies ATP as a measure of cell viability.[14][15][16][17][18]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
AlamarBlue® (Resazurin) Cell Viability Assay Protocol
This protocol is a general guide for the resazurin-based AlamarBlue® assay.[19][20][21][22][23]
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period.
-
Assay Procedure:
-
Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).
-
Incubate the plate at 37°C for 1-4 hours, protected from direct light. The optimal incubation time may vary depending on the cell type and density.
-
-
Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Visualizations
Logical Workflow for Troubleshooting MTT Assay Interference
Caption: Troubleshooting workflow for suspected this compound interference with the MTT assay.
Signaling Pathways Potentially Affected by this compound
This compound has been reported to influence several signaling pathways that could indirectly affect cell metabolism and, therefore, the MTT assay results.[24][25][26][27][28]
Caption: Potential signaling pathways modulated by this compound that may impact cell metabolism.
References
- 1. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. youtube.com [youtube.com]
- 19. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. tipbiosystems.com [tipbiosystems.com]
- 21. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of the Hepatoprotective Activities of Picroside I and Picroside II
For Researchers, Scientists, and Drug Development Professionals
Picroside I and Picroside II, the principal iridoid glycosides isolated from the rhizomes of Picrorhiza kurroa, are well-documented for their significant hepatoprotective properties.[1][2] Both compounds have been extensively studied for their ability to mitigate liver damage induced by a variety of toxins and pathological conditions. However, emerging evidence suggests differences in their efficacy and mechanisms of action, which are critical for targeted therapeutic development. This guide provides an objective comparison of their hepatoprotective performance, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Efficacy: In Vitro and In Vivo Studies
Experimental evidence indicates that while both picrosides offer liver protection, Picroside II often demonstrates superior or more consistent activity across different models of liver injury. A key study found that in a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced acute liver injury model in mice, Picroside II exhibited a significant hepatoprotective effect at a dose of 50 mg/kg (p.o.), whereas this compound showed no protective activity at the same dosage.[3] This suggests that the structural difference, specifically the position of the acyl group, is crucial for its biological activity.[3]
Similarly, in an in vitro model of nonalcoholic fatty liver disease (NAFLD) using HepG2 cells, Picroside II pretreatment effectively inhibited free fatty acid (FFA)-induced lipid accumulation. In contrast, this compound demonstrated no significant inhibitory activity on lipid accumulation in this model and was not studied further.[4]
The following tables summarize the quantitative data from key experimental studies, offering a clear comparison of the two compounds.
Table 1: In Vivo Hepatoprotective Activity
| Model of Liver Injury | Species | Compound | Dosage | Key Findings | Reference |
| Thioacetamide (TAA)-induced hepatic fibrosis | Mice | This compound | 100 mg/kg/day (high-dose) | Decreased serum ALT, AST, CIV, PIIINP, LN, and HA. Reduced fibrosis area.[5] | [5] |
| D-GalN/LPS-induced liver injury | Mice | This compound | 50 mg/kg (p.o.) | No significant hepatoprotective effect observed. | [3] |
| D-GalN/LPS-induced liver injury | Mice | Picroside II | 50 mg/kg (p.o.) | Significant reduction in serum ALT and AST levels, demonstrating hepatoprotective activity. | [3][6] |
| Alpha-naphthylisothiocyanate (ANIT)-induced cholestasis | Mice | Picroside II | 25, 50 mg/kg | Dose-dependently reduced serum ALT, AST, ALP, and total bilirubin. Improved liver histology.[7] | [7][8] |
| Atherosclerosis-associated liver injury (ApoE-/- mice) | Mice | Picroside II | 20, 40 mg/kg/day | Improved lipid metabolism and reduced liver fibrosis.[9] | [9] |
| Tyloxapol-induced NAFLD | Mice | Picroside II | Not specified | Reduced excessive fat accumulation in the liver and lowered blood lipid levels.[10] | [10] |
Table 2: In Vitro Hepatoprotective Activity
| Cell Line | Model of Injury | Compound | Concentration | Key Findings | Reference |
| HepG2 | Free Fatty Acid (FFA)-induced steatosis | This compound | Not specified | Did not show any inhibitory activity on lipid accumulation. | [4] |
| HepG2 | Free Fatty Acid (FFA)-induced steatosis | Picroside II | 10 µM | Reduced cellular lipid accumulation by 30%. Attenuated expression of FATP5, SREBP-1, and SCD.[4] | [4] |
| HepG2 | H₂O₂-induced oxidative stress | This compound & II | Not specified | Both compounds showed hepatoprotective effects, which were enhanced in some synthesized derivatives. | [11] |
| HepG2 | Free Fatty Acid (FFA)-induced lipotoxicity | Picroside II | 10 µM | Attenuated FFA-induced lipid accumulation by 33%, reduced ROS, and improved mitochondrial membrane potential.[12] | [12] |
Mechanisms of Action: Signaling Pathways
The hepatoprotective effects of this compound and Picroside II are mediated through distinct and overlapping signaling pathways. This compound primarily modulates metabolic and inflammatory pathways related to fibrosis, while Picroside II exhibits a broader range of action, influencing lipid metabolism, bile acid homeostasis, and oxidative stress response pathways.
This compound Signaling Pathway
In the context of thioacetamide (TAA)-induced hepatic fibrosis, this compound exerts its protective effects by regulating metabolic dysregulation and key protein signaling pathways.[5][13] It has been shown to modulate sphingolipid metabolism, primary bile acid biosynthesis, and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[5] By reversing the pathological changes in these pathways, this compound helps to alleviate liver fibrosis.
Caption: this compound mechanism against TAA-induced hepatic fibrosis.
Picroside II Signaling Pathways
Picroside II demonstrates a multi-target mechanism of action, making it effective against a wider array of liver insults, including cholestasis, steatosis (NAFLD), and pancreatitis-associated injury.
-
NAFLD and Steatosis: Picroside II attenuates fat accumulation by activating the AMPK-Nrf2 pathway, which enhances antioxidant capacity, and by downregulating key lipogenic proteins like SREBP-1.[4][10] It also improves mitochondrial function and reduces reactive oxygen species (ROS).[12]
-
Cholestatic Liver Injury: It provides protection by activating the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis.[7][8] This activation modulates the expression of transporters and enzymes involved in bile acid synthesis and efflux.[7]
-
Inflammation and Apoptosis: Picroside II can inhibit inflammatory signaling pathways such as PI3K/Akt and JAK2/STAT3, thereby reducing inflammation and apoptosis in liver cells.[9][14]
Caption: Picroside II's diverse mechanisms of hepatoprotection.
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the hepatoprotective activities of this compound and Picroside II.
In Vivo Model: ANIT-Induced Cholestatic Liver Injury
-
Objective: To assess the protective effect of Picroside II against cholestatic liver injury.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are orally administered Picroside II (e.g., 25 or 50 mg/kg) or vehicle daily for a set period (e.g., 5 days).
-
On the final day(s) of treatment, cholestasis is induced by a single oral dose of alpha-naphthylisothiocyanate (ANIT) dissolved in oil (e.g., 50 mg/kg).
-
At a specified time post-ANIT administration (e.g., 48 hours), mice are euthanized.
-
Blood is collected for serum biochemical analysis (ALT, AST, ALP, Total Bilirubin).
-
Liver tissue is harvested for histopathological examination (H&E staining) and molecular analysis (qRT-PCR, Western blot) to measure the expression of genes and proteins related to bile acid homeostasis (e.g., FXR, Bsep, Cyp7a1).[7][8]
-
-
Workflow Diagram:
Caption: Workflow for in vivo cholestatic liver injury studies.
In Vitro Model: FFA-Induced Hepatocyte Steatosis
-
Objective: To evaluate the effect of picrosides on lipid accumulation in hepatocytes, mimicking NAFLD.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Procedure:
-
HepG2 cells are cultured to an appropriate confluency in standard medium.
-
Cells are pre-treated with this compound, Picroside II (e.g., 10 µM), or a positive control (e.g., Silibinin) for a specified duration (e.g., 2 hours).
-
To induce steatosis, the medium is replaced with a medium containing a mixture of free fatty acids (FFAs), typically oleic acid and palmitic acid (e.g., 2:1 ratio, 500 µM total), for 20-24 hours.
-
After incubation, intracellular lipid accumulation is assessed using Oil Red O staining, which can be visualized by microscopy and quantified by colorimetric assay.
-
Further mechanistic studies can be performed by lysing the cells and analyzing the expression of genes and proteins involved in lipogenesis (e.g., SREBP-1, FATP5) and fatty acid oxidation via qRT-PCR and Western blot.[4]
-
-
Key Assays:
-
MTT Assay: To determine the non-cytotoxic concentrations of FFAs and the tested compounds before the main experiment.
-
Oil Red O Staining: For qualitative and quantitative assessment of intracellular lipid droplets.
-
Conclusion
Both this compound and Picroside II are valuable natural compounds with confirmed hepatoprotective activities. However, the available experimental data strongly suggests that Picroside II possesses a broader and often more potent therapeutic profile . It demonstrates efficacy in models where this compound is less active, such as NAFLD and D-GalN/LPS-induced injury.[3][4] The multi-target mechanistic action of Picroside II, involving the regulation of lipid metabolism (AMPK-Nrf2), bile acid homeostasis (FXR), and inflammation (PI3K/Akt, JAK2/STAT3), provides a molecular basis for its wider therapeutic window.[7][9][10][14]
For drug development professionals, Picroside II represents a more promising lead compound for treating a range of liver diseases, from steatosis to cholestasis. Future research should focus on clinical trials to validate these preclinical findings and explore optimized delivery systems to enhance its bioavailability and therapeutic efficacy.
References
- 1. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hepatoprotective Effect and Its Possible Mechanism of Picroside II in ApoE-/- Mice of Atherosclerosis [sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective activity assessment of amino acids derivatives of this compound and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Picroside II Improves Severe Acute Pancreatitis-Induced Hepatocellular Injury in Rats by Affecting JAK2/STAT3 Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Picroside I and Silymarin
In the landscape of natural compounds with therapeutic potential, Picroside I, a primary active constituent of Picrorhiza kurroa, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum), have garnered significant attention for their hepatoprotective and antioxidant properties. This guide offers a detailed comparison of their antioxidant capacities, supported by available experimental data, methodologies, and an exploration of their underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two prominent natural products.
Quantitative Antioxidant Capacity: A Comparative Overview
Direct comparative studies on the antioxidant capacity of pure this compound and Silymarin are limited in the existing literature. However, by collating data from various in vitro antioxidant assays, a comparative perspective can be established. The following table summarizes the available quantitative data for this compound and Silymarin, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that the data for this compound is often reported for extracts of Picrorhiza kurroa, which contain a mixture of compounds, including this compound.
| Compound/Extract | Assay | IC50/EC50 Value | Reference |
| This compound | Cellular Antioxidant Assay (MDA-MB-231 cells) | IC50: 95.3 µM | [1] |
| Picrorhiza kurroa Ethanolic Extract | DPPH | IC50: 67.48 µg/mL | [2] |
| Picrorhiza kurroa Butanol Fraction | DPPH | IC50: 37.12 µg/mL | [2] |
| Picrorhiza kurroa Ethyl Acetate Fraction | DPPH | IC50: 39.58 µg/mL | [2] |
| Picrorhiza kurroa Ethanolic Extract | ABTS | IC50: 48.36 µg/mL | [2] |
| Picrorhiza kurroa Butanol Fraction | ABTS | IC50: 29.48 µg/mL | [2] |
| Picrorhiza kurroa Ethyl Acetate Fraction | ABTS | IC50: 33.24 µg/mL | [2] |
| Silymarin | DPPH | EC50: 20.8 µg/mL | [3][4] |
| Silymarin | DPPH | IC50: 6.56 µg/mL | [5] |
| Silymarin | DPPH | IC50: 1.34 mg/mL | [6] |
| Silymarin | ABTS | EC50: 8.62 µg/mL | [3][4] |
| Taxifolin (component of Silymarin) | DPPH | EC50: 32 µM | [7] |
Note: IC50/EC50 is the concentration of the substance that causes 50% inhibition of the respective radical. A lower value indicates a higher antioxidant capacity. The significant variation in Silymarin's IC50 values across different studies may be attributed to differences in the composition of the Silymarin extract used and the specific experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the two most cited antioxidant assays.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity and is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the test compound (this compound or Silymarin) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution.
-
A control is prepared using the solvent instead of the test sample.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing the total antioxidant capacity of natural products.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing an aqueous solution of ABTS (e.g., 7 mM) with an aqueous solution of potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.
-
Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (typically around 734 nm).
-
-
Sample Preparation:
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a defined volume of the diluted ABTS•+ solution.
-
A control is prepared with the solvent instead of the sample.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
The absorbance is measured at approximately 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The IC50 value is determined from the dose-response curve.
-
Visualizing Methodologies and Mechanisms
To further elucidate the experimental processes and the molecular pathways involved in the antioxidant actions of this compound and Silymarin, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant capacity assay.
Caption: Antioxidant signaling pathways of Silymarin and this compound/II.
Molecular Mechanisms of Antioxidant Action
Both this compound and Silymarin exert their antioxidant effects through multiple mechanisms, not limited to direct radical scavenging. A key convergent pathway for both is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4][8][9]
Silymarin: Silymarin's antioxidant mechanism is multifaceted.[3][10] It can directly scavenge free radicals and chelate metal ions that catalyze free radical formation.[3] Furthermore, Silymarin can inhibit enzymes responsible for generating reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase.[3] A significant aspect of its action is the activation of the Nrf2 pathway.[4][8] Silymarin components are thought to interact with Keap1, a protein that targets Nrf2 for degradation.[10] By disrupting the Keap1-Nrf2 complex, Silymarin allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][11] This leads to the increased expression of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[4][8]
This compound: The antioxidant mechanism of this compound also involves a combination of direct and indirect effects. It has been shown to possess superoxide dismutase (SOD)-like activity, chelate metal ions, and inhibit xanthine oxidase.[1] More recent studies have highlighted the role of Picroside II, a structurally similar compound also found in Picrorhiza kurroa, in activating the Nrf2 pathway.[9][12] This activation appears to be mediated, at least in part, through the upstream activation of AMP-activated protein kinase (AMPK).[9][12] Activated Nrf2 then initiates the transcription of antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to counteract oxidative stress.
Conclusion
Both this compound and Silymarin are potent natural antioxidants with significant therapeutic potential. While Silymarin has been more extensively studied, with a larger body of quantitative antioxidant data available, this compound also demonstrates considerable antioxidant activity. A direct comparison of their antioxidant capacities is challenging due to the limited availability of data for pure this compound in standardized chemical assays. The available data on Picrorhiza kurroa extracts suggest that its antioxidant potency is in a similar range to that of Silymarin.
Mechanistically, both compounds employ a multi-pronged approach to combat oxidative stress, including direct radical scavenging and, importantly, the activation of the Nrf2 signaling pathway. This shared mechanism underscores their potential in the management of diseases associated with oxidative stress. Further head-to-head comparative studies using standardized assays and pure compounds are warranted to definitively delineate the relative antioxidant potencies of this compound and Silymarin. Such studies will be invaluable for guiding future research and the development of these promising natural products into effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Silymarin ameliorates diazinon-induced subacute nephrotoxicity in rats via the Keap1–Nrf2/heme oxygenase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Picroside I and the PPAR Signaling Pathway: A Comparative Analysis
A detailed examination of Picroside I's modulatory effects on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, with a comparative analysis against established synthetic agonists, Rosiglitazone and Telmisartan.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's activity on the PPAR signaling pathway. The information is supported by experimental data and detailed protocols to facilitate the validation and exploration of this compound as a potential therapeutic agent.
Comparative Analysis of PPARγ Agonist Activity
The following table summarizes the quantitative data on the potency and efficacy of this compound, Rosiglitazone, and Telmisartan in activating the PPARγ receptor. While direct comparative studies involving this compound are limited, this table compiles available data to offer a relative understanding of their activities.
| Compound | Target | Assay Type | EC50 | Efficacy (Fold Activation) | Cell Line |
| This compound | PPARγ | Proteomics/Metabolomics | Not Reported | Upregulation of PPAR pathway proteins | In vivo (mouse model) |
| Rosiglitazone | PPARγ | Luciferase Reporter Assay | ~30 nM | Full Agonist | Various (e.g., HEK293, 3T3-L1) |
| Telmisartan | PPARγ | Luciferase Reporter Assay | ~5 µM | Partial Agonist (~25-30% of Rosiglitazone) | Various (e.g., CV-1) |
Experimental Protocols
To facilitate the validation of these findings, detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for PPARγ Activation
This assay is used to quantify the ability of a compound to activate the PPARγ receptor.
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be measured as light output.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of the test compounds (this compound, Rosiglitazone, or Telmisartan) or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This method is used to measure the change in the expression of genes that are regulated by PPARγ upon treatment with a compound.
Principle: The activation of PPARγ leads to an increase in the transcription of its target genes. qPCR quantifies the amount of specific messenger RNA (mRNA) transcripts of these genes.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 for liver-related studies or 3T3-L1 for adipocyte-related studies) to confluence.
-
Treat the cells with the test compounds (this compound, Rosiglitazone, or Telmisartan) at desired concentrations for a specific duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for PPARγ target genes (e.g., CD36, FABP4, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control group.
-
Western Blotting for PPARγ Protein Expression
This technique is used to detect and quantify the amount of PPARγ protein in cells or tissues.
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to PPARγ.
Protocol:
-
Protein Extraction:
-
Lyse the treated cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PPARγ overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the protein levels, normalizing to a loading control protein like β-actin or GAPDH.
-
Visualizations
PPAR Signaling Pathway
References
A Comparative Guide to HPLC and HPTLC Methods for Picroside I Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of Picroside I, a key bioactive compound.
This comparison is based on published validation data, offering an objective overview of each method's performance. The information presented here is intended to assist in selecting the most suitable analytical technique for specific research or quality control needs.
Experimental Protocols
Detailed methodologies for both HPLC and HPTLC techniques are outlined below, providing a basis for reproducibility and adaptation.
High-Performance Liquid Chromatography (HPLC) Method
A common Reverse Phase-HPLC (RP-HPLC) method for the simultaneous estimation of this compound involves the use of a C18 column.[1] The mobile phase typically consists of a gradient mixture of acetonitrile and a buffered aqueous solution, such as 0.1% orthophosphoric acid in water.[1][2]
Instrumentation and Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: A gradient of Solvent A (acetonitrile) and Solvent B (0.1% orthophosphoric acid in water) is often employed.[1][2] A typical gradient program could be: 0-12 min, 25% A; 12-17 min, 25-80% A; 17-32 min, 80% A; and 32-37 min, 80-25% A.[1][2]
-
Flow Rate: 1 ml/min[1]
-
Detection: UV detection at 255 nm[1] or 274 nm.
-
Injection Volume: Typically 20 µl.
-
Sample Preparation: A standard procedure involves dissolving a precisely weighed sample in a suitable solvent like methanol, followed by sonication and filtration through a 0.45 µm filter before injection.[3]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput alternative for the quantification of this compound. The separation is achieved on pre-coated silica gel plates.[4]
Instrumentation and Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[4]
-
Mobile Phase: A common solvent system is a mixture of chloroform, methanol, and formic acid in a ratio of 8:1.5:0.5 (v/v/v).[4] Another reported mobile phase is n-butanol: glacial acetic acid: water (6:1:3, v/v/v).[5]
-
Application: Samples and standards are applied to the plates as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, the plate is dried and scanned using a densitometer at a wavelength of 274 nm.[4]
-
Sample Preparation: Similar to HPLC, a known quantity of the sample is extracted with a solvent like methanol. The extract is then applied to the HPTLC plate.[4]
Performance Data Comparison
The following table summarizes the key validation parameters for the HPLC and HPTLC methods for the quantification of this compound, based on data from various studies.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 200 - 1000 µg/ml[2] | 200 - 1000 ng/band[4] |
| Correlation Coefficient (r²) | > 0.998[2] | > 0.999[4] |
| Limit of Detection (LOD) | 2.7 µg/ml[1][2] | 15.089 ng/spot[5], 135 ng/band[4] |
| Limit of Quantification (LOQ) | 9.003 µg/ml[1][2] | 45.725 ng/spot[5], 410 ng/band[4] |
| Accuracy (Recovery) | 100.21%[1][2] | 97.75 - 103.74%[5] |
| Precision (%RSD) | < 3.0% (Intra-day and Inter-day)[1][2] | < 2% (Repeatability) |
Visualizing the Methodologies
To further clarify the analytical processes, the following diagrams illustrate the workflow of a typical cross-validation study and the chemical structure of this compound.
References
- 1. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. primescholars.com [primescholars.com]
- 5. tandfonline.com [tandfonline.com]
Picroside I: A Comparative Analysis of its Hepatoprotective Efficacy Against Other Natural Compounds
For Immediate Release
A comprehensive review of experimental data reveals Picroside I, a key active constituent of Picrorhiza kurroa, demonstrates potent hepatoprotective effects comparable, and in some aspects superior, to other well-established natural hepatoprotectants such as silymarin and curcumin. This guide provides a comparative analysis of this compound's efficacy, supported by quantitative experimental data, detailed methodologies, and an exploration of the underlying molecular signaling pathways.
Quantitative Efficacy Comparison
The hepatoprotective efficacy of this compound, often administered as a standardized extract called Picroliv, has been quantitatively assessed against other natural compounds in preclinical models of liver injury induced by toxins like carbon tetrachloride (CCl4) and paracetamol. The following tables summarize key findings from these comparative studies.
Table 1: Efficacy in CCl4-Induced Hepatotoxicity in Mice
| Compound | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | MDA (nmol/mg protein) | GSH (µmol/g tissue) | Catalase (U/mg protein) | Reference |
| Control | - | 28.5 ± 2.1 | 65.3 ± 4.8 | 112.7 ± 8.9 | 0.8 ± 0.05 | 4.2 ± 0.3 | 15.6 ± 1.2 | [1] |
| CCl4 | 1 ml/kg | 245.8 ± 18.2 | 310.4 ± 22.5 | 289.6 ± 20.1 | 2.5 ± 0.18 | 1.9 ± 0.15 | 8.2 ± 0.7 | [1] |
| Picroliv | 50 | 110.2 ± 9.5 | 145.7 ± 11.8 | 180.4 ± 14.2 | 1.3 ± 0.11 | 3.5 ± 0.28 | 12.1 ± 1.0 | [1] |
| Picroliv | 100 | 75.6 ± 6.8 | 102.1 ± 8.9 | 145.8 ± 11.5 | 1.0 ± 0.08 | 3.9 ± 0.31 | 14.2 ± 1.1 | [1] |
| Silymarin | 100 | 82.4 ± 7.1 | 115.8 ± 9.7 | 155.2 ± 12.6 | 1.1 ± 0.09 | 3.8 ± 0.30 | 13.8 ± 1.2 | [1] |
| Curcumin | 50 | 125.4 ± 10.1 | 160.2 ± 13.5 | 195.7 ± 15.8 | 1.5 ± 0.12 | 3.2 ± 0.25 | 11.5 ± 0.9 | [1] |
| Curcumin | 100 | 88.9 ± 7.5 | 120.5 ± 10.2 | 162.3 ± 13.1 | 1.2 ± 0.10 | 3.7 ± 0.29 | 13.5 ± 1.1 | [1] |
*Values are presented as mean ± SEM. **P < 0.001 compared to the CCl4 group.
Table 2: Efficacy in Paracetamol-Induced Hepatotoxicity in Mice
| Compound | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | MDA (nmol/mg protein) | GSH (µmol/g tissue) | Catalase (U/mg protein) | Reference |
| Control | - | 32.1 ± 2.5 | 70.2 ± 5.1 | 118.4 ± 9.2 | 0.9 ± 0.06 | 4.5 ± 0.3 | 16.1 ± 1.3 | [2] |
| Paracetamol | 500 | 280.4 ± 21.3 | 345.8 ± 25.7 | 310.2 ± 22.8 | 2.8 ± 0.21 | 1.7 ± 0.14 | 7.9 ± 0.6 | [2] |
| Picroliv | 50 | 130.5 ± 11.2 | 165.4 ± 13.8 | 190.7 ± 15.1 | 1.6 ± 0.13 | 3.6 ± 0.29 | 12.8 ± 1.0 | [2] |
| Picroliv | 100 | 90.2 ± 8.1 | 125.9 ± 10.4 | 160.3 ± 12.9 | 1.2 ± 0.10 | 4.1 ± 0.32 | 14.8 ± 1.2 | [2] |
| Silymarin | 100 | 98.7 ± 8.5 | 138.2 ± 11.6 | 172.4 ± 14.3 | 1.3 ± 0.11 | 4.0 ± 0.31 | 14.5 ± 1.1 | [2] |
| Curcumin | 50 | 145.8 ± 12.3 | 180.1 ± 14.9 | 205.6 ± 16.8 | 1.8 ± 0.15 | 3.4 ± 0.27 | 11.9 ± 0.9 | [2] |
| Curcumin | 100 | 105.3 ± 9.2 | 142.7 ± 11.9 | 178.9 ± 14.7 | 1.4 ± 0.12 | 3.9 ± 0.30 | 14.1 ± 1.1 | [2] |
*Values are presented as mean ± SEM. **P < 0.001 compared to the Paracetamol group.
Note on Resveratrol: Direct quantitative, head-to-head comparative studies between this compound and resveratrol are limited in the currently available literature. However, independent studies demonstrate resveratrol's significant hepatoprotective effects, attributed to its potent antioxidant and anti-inflammatory properties. For instance, in a CCl4-induced liver injury model in rats, resveratrol (10 and 20 mg/kg) significantly reduced portal pressure and liver fibrosis.[3]
Experimental Protocols
The data presented above were generated using standardized and widely accepted animal models of hepatotoxicity.
CCl4-Induced Hepatotoxicity Model[1]
-
Animals: Swiss albino mice.
-
Induction of Hepatotoxicity: A single subcutaneous (s.c.) injection of carbon tetrachloride (CCl4) at a dose of 1 ml/kg body weight, diluted 1:1 with arachis oil.
-
Treatment Protocol: The phytochemicals (Picroliv, Curcumin, Ellagic Acid) and the standard drug (Silymarin) were administered orally (p.o.) once a day for 7 days as a pretreatment.
-
Biochemical Analysis: 24 hours after CCl4 administration, blood was collected for the estimation of serum liver enzymes (ALT, AST, ALP). Livers were excised for the analysis of malondialdehyde (MDA), reduced glutathione (GSH), and catalase activity.
-
Histopathology: Liver sections were stained with hematoxylin and eosin to evaluate centrizonal necrosis, fatty changes, and inflammatory reactions.
Paracetamol-Induced Hepatotoxicity Model[2]
-
Animals: Swiss albino mice.
-
Induction of Hepatotoxicity: A single oral dose of paracetamol (PCM) at 500 mg/kg.
-
Treatment Protocol: The herbal drugs (Picroliv, Curcumin, Ellagic Acid) and the standard drug (Silymarin) were administered orally for 7 days prior to paracetamol administration.
-
Biochemical Analysis: Blood was collected to quantify serum enzyme activities (ALT, AST, ALP). The liver tissue was assessed for antioxidant parameters including malondialdehyde (MDA), reduced glutathione (GSH), and catalase.
-
Functional Assessment: Phenobarbitone-induced sleeping time was measured to assess the functional integrity of liver cytochrome P450 enzymes.
-
Histopathology: Liver tissues were examined for centrizonal necrosis and fatty changes.
Mechanistic Insights: Signaling Pathways
The hepatoprotective effects of this compound and other natural compounds are mediated through the modulation of complex signaling pathways.
Caption: Comparative signaling pathways of natural hepatoprotectants.
References
- 1. Hepatoprotective activities of picroliv, curcumin, and ellagic acid compared to silymarin on carbon-tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective activity of picroliv, curcumin and ellagic acid compared to silymarin on paracetamol induced liver toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol and liver: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Picroside I's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Picroside I, an iridoid glycoside extracted from the roots of Picrorhiza kurroa, has demonstrated notable anti-inflammatory properties across a range of preclinical studies. This guide provides a comparative analysis of the reproducibility of these effects, supported by experimental data and detailed protocols. We will delve into its performance against inflammatory markers and compare its activity with established anti-inflammatory agents, where data is available.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been evaluated in various in vivo and in vitro models. Below is a summary of quantitative data from representative studies, providing insights into its dose-dependent effects and the consistency of its activity.
In Vivo Anti-inflammatory Activity of this compound and Comparators
| Compound | Dose | Animal Model | Inflammation Inducer | Key Findings | Inhibition (%) | Reference Study |
| This compound | 25, 50, 75 mg/kg | Mice | Thioacetamide (TAA) | Dose-dependent reduction in serum ALT and AST levels. | Data not specified | (Xiong et al., 2020) |
| Indomethacin | 10 mg/kg | Rats | Carrageenan | Significant inhibition of paw edema. | 87.3% | (Study on Indomethacin) |
| Dexamethasone | 1 mg/kg | Mice | Lipopolysaccharide (LPS) | Significant reduction in TNF-α and IL-6 levels. | Data not specified | (Hafner et al., 2021) |
| Diclofenac | 25 mg/kg | Mice | Carrageenan | Significant reduction in paw edema volume. | Not specified, but similar profile to active extract | (Salem et al., 2021)[1] |
Note: Direct comparative studies of this compound against standard anti-inflammatory drugs are limited. The data for Indomethacin, Dexamethasone, and Diclofenac are provided from separate studies for contextual comparison.
In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Concentration | Cell Line | Inflammation Inducer | Inhibitory Effect | IC50 Value | Reference Study |
| This compound | 0, 50, 75, 100 µM | MDA-MB-231 | - | Decreased cell viability (anti-proliferative) | 95.3 µM | (Soni et al., 2024) |
| Picroside II | 40, 80, 160 µg/mL | A549 | - | Dose-dependent suppression of p65 NF-κB signaling and decreased levels of TNF-α, IL-1β, and IL-6. | Not specified | (Shen et al., cited in a review) |
| Catalposide | Not specified | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-1β, and IL-6 production. | Not specified | (Kim et al., 2002)[2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.
Caption: this compound inhibits inflammation by targeting the NF-κB and MAPK pathways.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are standardized methodologies for common in vivo and in vitro anti-inflammatory assays.
Carrageenan-Induced Paw Edema in Rodents (In Vivo)
This model is widely used to assess acute inflammation.
-
Animals : Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups :
-
Control group: Receives the vehicle (e.g., saline or 1% Tween 80).
-
Positive control group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test groups: Receive varying doses of this compound (e.g., 25, 50, 100 mg/kg, orally or intraperitoneally).
-
-
Procedure :
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The vehicle, standard drug, or this compound is administered.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis : The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
LPS-Induced Inflammation in RAW 264.7 Macrophages (In Vitro)
This assay is a standard method to evaluate the anti-inflammatory effects of compounds on macrophage activation.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Cells are seeded in 96-well or 24-well plates at an appropriate density (e.g., 5 x 10^4 cells/well for a 96-well plate) and allowed to adhere overnight.
-
Treatment :
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
A positive control such as Dexamethasone can be used.
-
-
Inflammation Induction : Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation : The cells are incubated for a specified period (e.g., 24 hours for cytokine measurement).
-
Measurement of Inflammatory Markers :
-
Nitric Oxide (NO) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) : The levels of these cytokines in the supernatant are quantified using ELISA kits.
-
-
Cell Viability : A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Caption: Workflow for the LPS-induced inflammation assay in RAW 264.7 cells.
Conclusion and Future Directions
The available data consistently demonstrate the anti-inflammatory potential of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While dose-dependent effects have been observed, a comprehensive understanding of the reproducibility of its efficacy requires more standardized research. Specifically, future studies should aim to:
-
Include Standard Comparators : Directly compare the anti-inflammatory activity of this compound with well-established drugs like dexamethasone and indomethacin within the same experimental setup.
-
Standardize Models and Readouts : Utilize consistent animal models, cell lines, and inflammatory markers to facilitate cross-study comparisons.
-
Pharmacokinetic and Pharmacodynamic Studies : Conduct thorough PK/PD studies to correlate the plasma concentrations of this compound with its anti-inflammatory effects.
By addressing these aspects, the scientific community can build a more robust and reproducible dataset to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Picroside I from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals
Picroside I, a primary active iridoid glycoside from the roots and rhizomes of Picrorhiza kurroa, has garnered significant attention for its wide-ranging pharmacological activities, including hepatoprotective, anti-inflammatory, and immunomodulatory effects. The therapeutic efficacy of P. kurroa extracts is intrinsically linked to the concentration of its active constituents, particularly this compound. This guide provides a comparative study of this compound from different geographical sources, supported by experimental data and detailed methodologies, to aid researchers in sourcing and utilizing this potent phytochemical.
Geographical Variation in this compound Content
The concentration of this compound in Picrorhiza kurroa is significantly influenced by its geographical origin, with environmental factors such as altitude playing a crucial role.[1] Studies have demonstrated considerable variability in this compound content in plants collected from different regions of the Himalayas, including India and Nepal, as well as from China.
A study analyzing P. kurroa rhizomes from various markets in North India revealed significant differences in picroside content.[2][3] Samples from the Amritsar market showed the highest total picrosides content (10.9%), while samples originating from China had the lowest (2.8%).[2][3] Material from Nepal and different regions in India, such as Manali and Uttarakhand, also showed varied concentrations, highlighting the importance of geographical sourcing for obtaining high-potency raw material.[2][4]
Furthermore, research on P. kurroa genotypes from ten natural Himalayan populations across four Indian states (Jammu & Kashmir, Sikkim, Uttarakhand, and Himachal Pradesh) showed a significant quantitative variation, with this compound content ranging from 0.01% to as high as 4.15%.[5][6] Generally, plants collected from higher altitudes tend to have a higher concentration of picrosides.[1]
Table 1: Comparative this compound Content from Different Geographical Sources
| Geographical Source/Market | Plant Part | This compound Content (% w/w) | Reference |
| Amritsar Market, India | Rhizomes | Highest among samples (Total Picrosides: 10.9%) | [2][3] |
| Manali, India | Rhizomes | High Picroside Content (Total Picrosides: 8.6%) | [2][4] |
| Uttarakhand, India | Rhizomes | Moderate Picroside Content (Total Picrosides: 6.4%) | [2][4] |
| Nepal | Rhizomes | High Picroside Content (Total Picrosides: 7.9%) | [2][4] |
| China | Rhizomes | Lowest among samples (Total Picrosides: 2.8%) | [2][3] |
| Himalayan Regions, India | Rhizomes | 0.01% - 4.15% | [5][6] |
| P. scrophulariiflora | Not Specified | 1.611% | [7] |
| P. kurroa | Not Specified | 1.258% | [7] |
| Cultivated P. kurroa (<2 years) | Roots/Rhizomes | 0.54% - 2.43% | [8] |
| Cultivated P. kurroa (>2 years) | Roots/Rhizomes | 0.54% - 2.43% | [8] |
Experimental Protocols
Accurate quantification of this compound is essential for standardizing herbal formulations and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the analysis of this compound.
Extraction of this compound from Picrorhiza kurroa
A standardized extraction method is crucial for obtaining reliable and reproducible results. Sonication-assisted extraction has been shown to be an efficient method.[9]
Methodology:
-
Sample Preparation: Air-dry the rhizomes of P. kurroa at room temperature (25±2°C) and grind them into a fine powder.[10]
-
Extraction:
-
Weigh 2g of the powdered plant material and place it in a 500 mL beaker.
-
Add 100 mL of methanol and sonicate for 20 minutes.[11] Periodically shake the mixture to enhance extraction efficiency.[11]
-
Centrifuge the mixture at 3000 rpm to pellet the plant material.
-
Decant the supernatant. Repeat the extraction process with another 100 mL of methanol twice.[11]
-
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature of 50 ± 5°C to obtain the dried extract.[12]
Quantification of this compound by HPLC
Instrumentation: Waters binary HPLC system with a Waters 515 HPLC pump, a 2487 dual λ absorbance detector, and Empower II software.[13][14]
Chromatographic Conditions:
-
Column: Sunfire C18 (4.6 × 250 mm, 5 μm) operated at ambient temperature.[13][15]
-
Mobile Phase: Isocratic elution with methanol and water (40:60, v/v).[13][15] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication before use.[14]
-
Run Time: 40 minutes for standard compounds and 45 minutes for samples.[13][15]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound (1.0 mg/mL) in methanol.[12] From this, prepare a series of standard solutions of different concentrations (e.g., 15.625, 31.25, 62.5, 125, 250, 500, and 1000 μg/ml) for constructing a calibration curve.[12]
-
Sample Solution: Dissolve 10 mg of the dried plant extract in 1 mL of the mobile phase.[12] Filter the solution through a 0.45 μm membrane filter before injecting 20 μL into the HPLC system.[12]
Quantification of this compound by HPTLC
HPTLC offers a simpler and more rapid method for simultaneous quantification of this compound and Picroside II.[10]
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60 F254 aluminum plates.[10]
-
Mobile Phase: Chloroform:Methanol (82:18, v/v).[10]
-
Densitometric Determination: Carried out at 290 nm in absorption-reflection mode.[10]
Preparation of Standard and Sample Solutions:
-
Standard and Sample Application: Spot 5 µL of the methanolic plant extract and a range of standard solutions (2-5 µg) for quantification.[10]
Signaling Pathways and Experimental Workflows
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative study of this compound from different geographical locations.
Caption: Workflow for comparing this compound from different sources.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in inflammation, fibrosis, and cell growth.
1. MAPK/NF-κB Signaling Pathway:
This compound has been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a central role in the inflammatory response.[16] By suppressing this pathway, this compound can reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.[17]
Caption: Inhibition of the MAPK/NF-κB pathway by this compound.
2. PPAR Signaling Pathway:
This compound can also modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[18][19] This pathway is involved in the regulation of lipid metabolism and inflammation. Activation of PPARs can lead to beneficial effects in conditions like hepatic fibrosis.
Caption: Modulation of the PPAR signaling pathway by this compound.
References
- 1. phytojournal.com [phytojournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 12. This compound and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalirjpac.com [journalirjpac.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of HPLC Method for Analysis of Picroside-I and Picroside-II in Picrorhiza kurroa | Semantic Scholar [semanticscholar.org]
- 16. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
- 17. This compound | CAS:27409-30-9 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Picroside I: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies highlights the promising anticancer effects of Picroside I, a natural compound, across various cancer cell lines. This guide synthesizes key findings on its efficacy in inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and preventing cell migration. The data presented offers a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapies.
This compound has demonstrated significant anticancer activity in triple-negative breast cancer (MDA-MB-231), liver cancer (HepG2), and colon cancer (COLO 205) cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis, alongside the modulation of key signaling pathways.
Comparative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been quantified across different cancer cell lines, revealing varying degrees of sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Key Effects |
| MDA-MB-231 | Triple-Negative Breast Cancer | 95.3[1] | Induces G0/G1 cell cycle arrest; promotes apoptosis.[1] |
| HepG2 | Liver Cancer | ~190 | Did not show significant cytotoxicity at concentrations up to 300 µM in one study[2], while another indicated cytotoxic potential.[3] |
| COLO 205 | Colon Cancer | ~185 | Exhibited cytotoxic potential in a dose-dependent manner.[3] |
Table 1: Comparative Anticancer Effects of this compound on Different Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit the growth of 50% of cancer cells.
Delving into the Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
In the MDA-MB-231 cell line, treatment with this compound at concentrations of 50, 75, and 100 µM resulted in a 20% increase in the early apoptotic phase.[1] This programmed cell death is associated with a 2-2.5-fold decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
Cell Cycle Arrest
A significant effect of this compound is its ability to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In MDA-MB-231 cells, treatment led to a 70-80% of the cell population being arrested in the G0/G1 phase of the cell cycle.[1]
The NF-κB Signaling Pathway: A Key Target
Evidence suggests that this compound's anticancer activity is linked to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[4][5][6] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.
Picrosides are thought to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[4] This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes involved in cancer cell survival and proliferation.
Figure 1: Proposed Mechanism of this compound on the NF-κB Signaling Pathway. this compound is hypothesized to inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. This leads to the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, thereby inhibiting the transcription of target genes involved in cancer cell proliferation and survival.
Experimental Protocols
The validation of this compound's anticancer effects relies on a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound and incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 2: Workflow of the MTT Cell Viability Assay. This diagram illustrates the sequential steps involved in assessing cell viability after treatment with this compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (labeled with a fluorochrome like FITC) and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Figure 3: Experimental Workflow for Apoptosis Detection using Annexin V/PI Staining. This flowchart outlines the key steps from cell treatment to analysis by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to analyze the expression levels of proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.
Conclusion
The compiled data strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest, particularly through the inhibition of the NF-κB pathway, provides a solid foundation for future preclinical and clinical studies. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate and expand upon these findings. Further research is warranted to explore the full therapeutic potential of this compound across a broader range of cancer types and to elucidate the finer details of its molecular mechanisms.
References
- 1. In vitro study on anti-proliferative and anti-cancer activity of picrosides in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picroside II attenuates fatty acid accumulation in HepG2 cells via modulation of fatty acid uptake and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - ProQuest [proquest.com]
Picroside I and Its Synthetic Analogues in Liver Disease: A Comparative Guide
An Examination of Hepatoprotective Efficacy in Preclinical Models
Picroside I, a major active iridoid glycoside from the medicinal plant Picrorhiza kurroa, has long been recognized for its hepatoprotective properties. As researchers and drug developers seek to enhance its therapeutic potential, numerous synthetic analogues have been developed. This guide provides a comparative analysis of this compound and its synthetic derivatives in various preclinical liver disease models, summarizing key experimental data and methodologies to inform future research and development.
In Vitro Hepatoprotective Effects: A Head-to-Head Comparison
Initial screening of the hepatoprotective potential of this compound and its synthetic analogues has been extensively performed using in vitro models of hepatocyte injury. A common model utilizes hydrogen peroxide (H₂O₂)-induced oxidative stress in human hepatoma cell lines, such as HepG2.
In a comparative study, several amino acid derivatives of this compound and II were synthesized and evaluated for their ability to protect HepG2 cells from H₂O₂-induced damage. The results indicated that some of these synthetic analogues exhibited superior hepatoprotective activity compared to the parent compound, this compound.[1] This was evidenced by higher cell proliferation rates in the presence of the derivatives under oxidative stress.[1]
Table 1: Comparative in vitro Hepatoprotective Activity of this compound and its Amino Acid Derivatives
| Compound | Cell Line | Insult | Endpoint | Result |
| This compound | HepG2 | H₂O₂ | Cell Proliferation | Baseline hepatoprotection |
| This compound-Amino Acid Derivatives | HepG2 | H₂O₂ | Cell Proliferation | Higher proliferation rates than this compound[1] |
Experimental Protocol: H₂O₂-Induced Hepatocyte Injury Model
The in vitro hepatoprotective activity is typically assessed as follows:
-
Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Injury: To induce oxidative stress, cultured HepG2 cells are exposed to a predetermined concentration of hydrogen peroxide (H₂O₂).
-
Treatment: Cells are pre-treated with varying concentrations of this compound or its synthetic analogues for a specific duration before the addition of H₂O₂. A vehicle control (e.g., DMSO) and a positive control (e.g., silymarin) are typically included.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The proliferation rate is calculated based on the absorbance values.
In Vivo Efficacy in a Thioacetamide-Induced Liver Fibrosis Model
To evaluate the therapeutic potential in a more complex biological system, this compound has been tested in a thioacetamide (TAA)-induced liver fibrosis model in mice. This model mimics the chronic liver injury that leads to the excessive deposition of extracellular matrix proteins, a hallmark of fibrosis.
In a key study, administration of this compound to mice with TAA-induced liver fibrosis resulted in a significant reduction in serum markers of liver damage and fibrosis.[2]
Table 2: Efficacy of this compound in a Thioacetamide-Induced Mouse Model of Liver Fibrosis
| Parameter | Control Group | TAA Model Group | TAA + this compound (25 mg/kg) | TAA + this compound (50 mg/kg) | TAA + this compound (75 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | Normal | Elevated | Decreased | Significantly Decreased | Significantly Decreased |
| Aspartate Aminotransferase (AST) (U/L) | Normal | Elevated | Decreased | Significantly Decreased | Significantly Decreased |
| Collagen Type IV (CIV) | Normal | Elevated | Decreased | Significantly Decreased | Significantly Decreased |
| Laminin (LN) | Normal | Elevated | Decreased | Significantly Decreased | Significantly Decreased |
| Hyaluronic Acid (HA) | Normal | Elevated | Decreased | Significantly Decreased | Significantly Decreased |
Data presented in this table is a qualitative summary based on the findings of the cited study.[2]
Experimental Protocol: Thioacetamide-Induced Liver Fibrosis in Mice
The in vivo anti-fibrotic efficacy is typically evaluated as follows:
-
Animal Model: Male mice (e.g., C57BL/6) are used.
-
Induction of Fibrosis: Liver fibrosis is induced by repeated intraperitoneal injections of thioacetamide (TAA), for example, at a dose of 200 mg/kg body weight, three times a week for several weeks.
-
Treatment: After the induction of fibrosis, mice are treated with this compound or its synthetic analogues, typically administered orally or via intraperitoneal injection, at various dosages for a specified treatment period. A vehicle-treated group and a positive control group (e.g., treated with S-(5'-adenosyl)-l-methionine) are included.[2]
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected for analysis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and fibrosis markers (CIV, LN, HA) are measured using commercial assay kits.
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess the degree of liver injury, inflammation, and collagen deposition.
Mechanistic Insights: Modulation of Key Signaling Pathways
The hepatoprotective and anti-fibrotic effects of this compound are attributed to its ability to modulate key signaling pathways involved in the pathogenesis of liver disease. Two central pathways implicated are the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.
TGF-β/Smad Pathway: This pathway is a major driver of liver fibrosis. Upon liver injury, TGF-β1 is upregulated, leading to the activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix proteins. TGF-β1 binds to its receptor, which in turn phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and promote the transcription of pro-fibrotic genes.
PPAR-γ Signaling Pathway: PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis and inflammation. In the liver, activation of PPAR-γ in HSCs leads to their quiescence and inhibits the fibrogenic response. It is believed that PPAR-γ activation can counteract the pro-fibrotic effects of the TGF-β/Smad pathway.
Proteomic analysis of liver tissues from TAA-induced fibrotic mice treated with this compound revealed its involvement in regulating the PPAR signaling pathway.[2][3] While direct comparative studies on the effects of synthetic analogues on these pathways are limited, it is hypothesized that analogues with enhanced hepatoprotective activity may exert a more potent modulatory effect on these signaling cascades.
Conclusion
Current preclinical evidence suggests that synthetic analogues of this compound, particularly amino acid derivatives, hold promise for enhanced hepatoprotective activity compared to the parent compound. In vivo studies with this compound have demonstrated its efficacy in a chemically-induced liver fibrosis model, with effects linked to the modulation of the PPAR signaling pathway. Future research should focus on direct, head-to-head in vivo comparisons of this compound and its most promising synthetic analogues in various liver disease models. Elucidating the precise molecular mechanisms by which these analogues modulate key signaling pathways, such as TGF-β/Smad and PPAR-γ, will be crucial for the development of novel and more effective therapies for liver diseases.
References
- 1. Protective effect of this compound against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel oral SPT inhibitor CH5169356 inhibits hepatic stellate cell activation and ameliorates hepatic fibrosis in mouse models of non‐alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asiatic Acid Inhibits Liver Fibrosis by Blocking TGF-beta/Smad Signaling In Vivo and In Vitro | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Picroside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Picroside I, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the safe disposal of this compound, adhering to general best practices for chemical waste management.
Immediate Safety and Handling Information
This compound is classified as Acutely Toxic 4 Oral, signified by the GHS07 pictogram, indicating it may be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.
Key Safety Data
A summary of the pertinent safety information for this compound is provided in the table below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity 4 Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and the appropriate hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.
2. Waste Accumulation:
-
Store the sealed this compound waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and strong bases.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste manifest or any other required documentation to the disposal company, accurately detailing the contents of the waste container.
4. Decontamination of Labware:
-
Thoroughly decontaminate all labware that has come into contact with this compound.
-
Wash glassware and equipment with an appropriate solvent (e.g., ethanol, as this compound is soluble in it) and then with soap and water.[2]
-
Collect the initial solvent rinse as hazardous waste.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the safe disposal of this compound.
It is imperative to consult your local and institutional regulations, as hazardous waste disposal requirements can vary. Always prioritize safety and environmental compliance when handling and disposing of any chemical, including this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
